2-Isopropylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBJBYGJVIBWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Record name | O-ISOPROPYL PHENOL | |
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DSSTOX Substance ID |
DTXSID2044391 | |
| Record name | 2-Isopropylphenol | |
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Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-isopropyl phenol is a light-yellow liquid. Less dense than water and insoluble in water. Hence floats on water., Light yellow liquid; mp = 17 deg C; [CAMEO] Melting point = 12-16 deg C; [Sigma-Aldrich MSDS], Liquid, Colourless liquid, phenolic odour | |
| Record name | O-ISOPROPYL PHENOL | |
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| Record name | 2-Isopropylphenol | |
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| Record name | 2-Isopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 2-Isopropylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/ | |
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Boiling Point |
417.2 °F at 760 mmHg (USCG, 1999), 212.00 to 214.00 °C. @ 760.00 mm Hg | |
| Record name | O-ISOPROPYL PHENOL | |
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| Record name | 2-Isopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
220 °F (USCG, 1999) | |
| Record name | O-ISOPROPYL PHENOL | |
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Solubility |
slightly soluble in water, miscible (in ethanol) | |
| Record name | 2-Isopropylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.995 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989-0.999 | |
| Record name | O-ISOPROPYL PHENOL | |
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| Record name | 2-Isopropylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
88-69-7, 25168-06-3 | |
| Record name | O-ISOPROPYL PHENOL | |
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| Record name | 2-Isopropylphenol | |
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| Record name | 2-Isopropylphenol | |
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| Record name | Isopropylphenol | |
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| Record name | 2-Isopropylphenol | |
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| Record name | Phenol, 2-(1-methylethyl)- | |
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| Record name | 2-isopropylphenol | |
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| Record name | Isopropylphenol | |
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| Record name | 2-ISOPROPYLPHENOL | |
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| Record name | 2-Isopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
62.6 °F (USCG, 1999), 15 - 16 °C | |
| Record name | O-ISOPROPYL PHENOL | |
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| Record name | 2-Isopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis Mechanism and Reaction Kinetics of 2-Isopropylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-isopropylphenol, a key intermediate in the production of various agrochemicals, pharmaceuticals, and industrial products. The document delves into the primary synthesis route, the Friedel-Crafts alkylation of phenol, exploring both homogeneous and heterogeneous catalytic systems. A detailed analysis of the reaction mechanisms, including direct C-alkylation and O-alkylation followed by intramolecular rearrangement, is presented. Furthermore, this guide compiles and discusses the reaction kinetics, presenting available quantitative data on reaction rates, activation energies, and the influence of various catalysts. Detailed experimental protocols for laboratory-scale synthesis and kinetic studies are provided, along with visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical processes.
Introduction
This compound (o-cumenol) is an aromatic organic compound with significant industrial importance. It serves as a crucial building block in the synthesis of a wide array of valuable chemicals, including the widely used anesthetic, propofol (2,6-diisopropylphenol). The selective synthesis of this compound, in high yield and purity, is therefore a subject of considerable interest in both academic and industrial research. This guide aims to provide a detailed technical resource on the synthesis mechanisms and reaction kinetics of this compound, with a focus on the alkylation of phenol with propylene or isopropanol.
Synthesis Mechanisms
The most prevalent industrial method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with an isopropylating agent, typically propylene or isopropanol. This reaction is catalyzed by an acid catalyst, which can be either homogeneous or heterogeneous.
Catalytic Systems
A variety of catalysts have been investigated for the isopropylation of phenol, each with its own advantages and disadvantages in terms of activity, selectivity, and reusability.
-
Homogeneous Catalysts: Aluminum phenoxide is a commonly used homogeneous catalyst. It is typically prepared in situ by reacting phenol with aluminum. While it can offer good selectivity to the ortho-isomer, its homogeneous nature presents challenges in catalyst separation from the product mixture and subsequent reuse.
-
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These are easily separable, reusable, and generally more environmentally benign.
-
Zeolites: Zeolites such as H-Beta, H-Mordenite, and ZSM-5 are widely studied for this reaction. Their shape-selective properties can influence the product distribution, favoring the formation of specific isomers. The acidity and pore structure of the zeolite play a crucial role in its catalytic performance.
-
Ion-Exchange Resins: Acidic ion-exchange resins, like Amberlyst-15, have also been employed as catalysts. They offer mild reaction conditions but may have lower thermal stability compared to zeolites.
-
Clays: Modified clays, such as montmorillonite, have been explored as low-cost alternatives to zeolites.
-
Reaction Pathways
The mechanism of phenol alkylation is complex and can proceed through two primary pathways, often occurring concurrently:
-
Direct C-Alkylation (Electrophilic Aromatic Substitution): This is a classic Friedel-Crafts alkylation mechanism.
-
The acid catalyst activates the alkylating agent (propylene or isopropanol) to form a carbocation or a polarized complex.
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The electron-rich aromatic ring of phenol acts as a nucleophile and attacks the electrophilic isopropyl species.
-
A proton is then eliminated from the ring to restore aromaticity, yielding this compound and/or 4-isopropylphenol. The ortho/para selectivity is influenced by the catalyst and reaction conditions.
-
-
O-Alkylation followed by Intramolecular Rearrangement (Fries Rearrangement):
-
The phenolic hydroxyl group can also act as a nucleophile, leading to the formation of isopropyl phenyl ether (O-alkylation).
-
Under the influence of the acid catalyst, the isopropyl group can then migrate from the oxygen atom to the ortho and para positions of the aromatic ring. This intramolecular rearrangement is known as the Fries rearrangement.
-
Density Functional Theory (DFT) studies on zeolite catalysts like H-BEA suggest that both pathways are plausible. The relative contribution of each pathway depends on the specific catalyst, reaction temperature, and other process parameters.
The following diagram illustrates the general reaction pathways for the synthesis of this compound from phenol and propylene.
Figure 1: General reaction pathways for the synthesis of this compound.
Reaction Kinetics
The rate of this compound synthesis is influenced by several factors, including temperature, catalyst type and concentration, and reactant concentrations. Understanding the reaction kinetics is crucial for process optimization and reactor design.
Kinetic Data
Quantitative kinetic data for the synthesis of this compound is somewhat limited in publicly available literature, and direct comparisons between different studies can be challenging due to varying experimental conditions. However, some key findings have been reported.
One study on the isopropylation of phenol with isopropanol over an H-Beta zeolite catalyst proposed a second-order kinetic model and reported an activation energy of 25.39 kJ/mol.[1] This relatively low activation energy suggests that the reaction is kinetically controlled.
The table below summarizes some of the available kinetic and reaction condition data from various sources. It is important to note that the reaction conditions significantly impact the observed kinetics.
| Catalyst | Alkylating Agent | Temperature (°C) | Pressure (MPa) | Phenol Conversion (%) | 2-IPP Selectivity (%) | Activation Energy (Ea) (kJ/mol) | Proposed Rate Law |
| H-Beta Zeolite | Isopropanol | 180 - 260 | - | Up to 94 | - | 25.39 | Second-order |
| Aluminum Phenoxide | Propylene | 200 - 225 | 1.3 - 1.6 | - | - | Not Reported | Not Reported |
| ZSM-5 Zeolite | Propylene | 250 - 300 | - | 17 - 21 | 28 - 33 | Not Reported | Not Reported |
| Ion-Exchange Resin | Isobutene | - | - | - | - | ~57.7 (for o-alkylate) | - |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental setups.
Factors Affecting Reaction Rate
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to undesired side reactions and catalyst deactivation.
-
Catalyst: The type of catalyst, its acidity, and its porous structure have a profound effect on the reaction rate and selectivity. For instance, zeolites with larger pores may facilitate the diffusion of reactants and products, enhancing the overall rate.
-
Reactant Ratio: The molar ratio of phenol to the alkylating agent can influence the product distribution. A higher concentration of the alkylating agent can favor the formation of di- and tri-isopropylphenols.
Experimental Protocols
This section provides a general methodology for the synthesis of this compound in a laboratory setting and for conducting a kinetic study.
Synthesis of this compound using a Zeolite Catalyst
Materials:
-
Phenol (reagent grade)
-
Propylene gas or Isopropanol (reagent grade)
-
Zeolite catalyst (e.g., H-Beta)
-
Nitrogen gas (for inert atmosphere)
-
Solvent (e.g., toluene, optional)
-
Standard laboratory glassware, including a three-neck round-bottom flask, condenser, magnetic stirrer, and heating mantle.
-
Gas delivery system for propylene.
Procedure:
-
Activate the zeolite catalyst by heating it in a furnace at a specified temperature (e.g., 500 °C) for several hours to remove any adsorbed water.
-
Set up the reaction apparatus in a fume hood.
-
Charge the reaction flask with phenol and the activated zeolite catalyst. If using a solvent, add it at this stage.
-
Purge the system with nitrogen gas to create an inert atmosphere.
-
Heat the mixture to the desired reaction temperature with stirring.
-
If using propylene, bubble the gas through the reaction mixture at a controlled flow rate. If using isopropanol, add it to the reaction mixture.
-
Maintain the reaction at the desired temperature for a specified period.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the liquid product by filtration.
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of phenol and the selectivity to this compound and other products.
Kinetic Study in a Batch Reactor
A kinetic study aims to determine the rate law and activation energy of the reaction. This typically involves varying the concentration of reactants and the temperature and measuring the reaction rate.
Experimental Workflow:
Figure 2: Experimental workflow for a kinetic study of this compound synthesis.
Procedure:
-
Follow the synthesis procedure outlined in section 4.1.
-
Once the reaction is initiated, withdraw small aliquots of the reaction mixture at regular time intervals using a syringe.
-
Immediately quench the reaction in each aliquot to stop any further conversion. This can be done by rapid cooling and/or adding a reaction inhibitor.
-
Analyze each quenched sample by GC-MS to determine the concentrations of phenol, this compound, 4-isopropylphenol, and any other byproducts.
-
Plot the concentration of phenol and this compound as a function of time.
-
Determine the initial rate of reaction from the initial slope of the concentration-time curve.
-
Repeat the experiment with different initial concentrations of phenol and the alkylating agent to determine the order of the reaction with respect to each reactant and establish the rate law.
-
Conduct the experiments at several different temperatures to determine the effect of temperature on the rate constant.
-
Plot the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T) (Arrhenius plot). The activation energy (Ea) can be calculated from the slope of this plot (slope = -Ea/R, where R is the ideal gas constant).
Conclusion
The synthesis of this compound via the Friedel-Crafts alkylation of phenol is a well-established industrial process. The choice of catalyst, whether homogeneous or heterogeneous, significantly influences the reaction mechanism, selectivity, and overall efficiency. While the general mechanistic pathways are understood to involve both direct C-alkylation and O-alkylation followed by rearrangement, a deeper understanding of the reaction kinetics is essential for process optimization. This guide has provided a comprehensive overview of the current knowledge on the synthesis mechanism and reaction kinetics of this compound, along with practical experimental protocols. Further research focused on developing highly selective and stable catalysts and on elucidating detailed kinetic models for different catalytic systems will continue to be of great importance for the chemical and pharmaceutical industries.
References
Physicochemical properties of 2-Isopropylphenol
An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropylphenol
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding, with detailed experimental protocols and a logical relationship diagram to illustrate the interplay of these properties.
Physicochemical Data Summary
The quantitative physicochemical properties of this compound are summarized in the table below for straightforward reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O | [1][2] |
| Molecular Weight | 136.19 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Odor | Phenolic, medicinal, creosote | [1][5][6] |
| Melting Point | 12-16 °C | [2][3][7][8][9] |
| Boiling Point | 212-214 °C at 760 mmHg | [2][4][10][11][12] |
| Density | 1.012 g/mL at 25 °C | [2][5][7][9] |
| Water Solubility | Very slightly soluble to insoluble (1146 mg/L at 25 °C, est.) | [1][3][4][11][13] |
| pKa | 10.49 ± 0.10 (Predicted) | [1][2][9] |
| LogP (o/w) | 2.88 | [6][11] |
| Vapor Pressure | <0.05 mmHg at 25 °C | [2][7][9] |
| Refractive Index | n20/D 1.526 | [2][7][9] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid phase.[14] For a pure crystalline solid, this occurs over a narrow temperature range.
Method: Capillary Tube Method [15][16]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[15][16]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[15] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[17]
-
Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 2°C per minute near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (t1) and the temperature at which it completely liquefies (t2) are recorded.[16]
-
Melting Point Range: The melting point is reported as the range between t1 and t2.[14] For pure compounds, this range is typically narrow (0.5-1.0°C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17][18]
Method: Capillary Inversion Method [17][19][20]
-
Sample Preparation: A few milliliters of this compound are placed in a small test tube (fusion tube).[19][20]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid. The test tube is then attached to a thermometer.[19][20]
-
Heating: The assembly is heated in a suitable bath (e.g., paraffin oil or an aluminum block).[17][20]
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[17] Alternatively, the heating is stopped when a steady stream of bubbles is observed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[18]
Density Determination
Density is the mass per unit volume of a substance.[21][22]
Method: Direct Mass and Volume Measurement [21][22][23][24]
-
Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.[21][22][23]
-
Volume Measurement: A known volume of this compound (e.g., 20 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[21][22]
-
Combined Mass Measurement: The graduated cylinder containing the liquid is reweighed.[21][22][23]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.[21]
-
Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.[22] For higher accuracy, measurements can be repeated and an average value calculated.[21]
pKa Determination
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution.
Method: UV-Vis Spectrophotometry [25][26][27]
-
Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound is also prepared.
-
Sample Preparation: A small, constant amount of the this compound stock solution is added to each buffer solution.
-
Spectrophotometric Measurement: The absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms of this compound have different molar absorptivities.[27] The absorption spectra of the fully protonated form (in a highly acidic solution) and the fully deprotonated form (in a highly basic solution) are also recorded.[26]
-
Data Analysis: The absorbance data is plotted against the pH of the buffer solutions, which typically generates a sigmoidal curve.[25] The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, and this pH value is the pKa of the compound.[25]
Method: Potentiometric Titration [27]
-
Titration Setup: A known concentration of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture) and placed in a beaker with a pH electrode.
-
Titration: The solution is titrated with a standardized strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[27]
LogP Determination
LogP, the logarithm of the partition coefficient, represents the ratio of the concentration of a compound in a mixture of two immiscible phases (typically n-octanol and water) at equilibrium. It is a measure of lipophilicity.
Method: Shake-Flask Method [25]
-
Phase Preparation: n-octanol and water are pre-saturated with each other by mixing and allowing them to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the solute between the two phases until equilibrium is reached.[25]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Interrelationship of Physicochemical Properties
The physicochemical properties of a compound are not independent but are interconnected. The following diagram illustrates some of the logical relationships between the core properties of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Isopropyl Phenol or 2-(1-Methylethyl)phenol Manufacturers, with SDS [mubychem.com]
- 5. This compound CAS#: 88-69-7 [m.chemicalbook.com]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0032029) [hmdb.ca]
- 7. 2-イソプロピルフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. This compound | 88-69-7 [chemicalbook.com]
- 10. This compound [stenutz.eu]
- 11. 2-isopropyl phenol, 88-69-7 [thegoodscentscompany.com]
- 12. fishersci.com [fishersci.com]
- 13. O-ISOPROPYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. athabascau.ca [athabascau.ca]
- 15. scribd.com [scribd.com]
- 16. byjus.com [byjus.com]
- 17. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 18. cdn.juniata.edu [cdn.juniata.edu]
- 19. byjus.com [byjus.com]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 22. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. youtube.com [youtube.com]
- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ulm.edu [ulm.edu]
- 27. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Spectroscopic Profile of 2-Isopropylphenol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-isopropylphenol, a key intermediate in various chemical syntheses and a subject of study in fields ranging from flavor chemistry to drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering researchers, scientists, and drug development professionals a thorough reference for identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides information on the different types of protons and their neighboring environments. The data presented here was acquired in deuterated chloroform (CDCl₃).
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic Protons | 7.21 - 6.74 | Multiplet | 4H |
| Phenolic Hydroxyl | ~4.76 | Singlet (broad) | 1H |
| Isopropyl CH | 3.21 | Septet | 1H |
| Isopropyl CH₃ | 1.26 | Doublet | 6H |
Table 1: ¹H NMR data for this compound in CDCl₃.[1][2]
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The data below is for a sample in CDCl₃.
| Assignment | Chemical Shift (δ) ppm |
| C-OH (C1) | 152.6 |
| C-CH(CH₃)₂ (C2) | 134.7 |
| Aromatic CH | 126.7 |
| Aromatic CH | 126.5 |
| Aromatic CH | 121.1 |
| Aromatic CH | 115.4 |
| Isopropyl CH | 26.9 |
| Isopropyl CH₃ | 22.6 |
Table 2: ¹³C NMR data for this compound in CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound, a liquid, is typically obtained as a thin film.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3550 - 3230 (broad) | O-H stretch | Phenolic Hydroxyl |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~2960 - 2870 | C-H stretch | Aliphatic (Isopropyl) |
| ~1600 - 1440 | C=C stretch | Aromatic Ring |
| ~1410 - 1310 | C-O stretch | Phenolic |
| ~1230 - 1140 | C-O stretch | Phenolic |
Table 3: Key IR absorption bands for this compound.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound.
| m/z | Relative Intensity (%) | Assignment |
| 136 | 36.4 | [M]⁺ (Molecular Ion) |
| 121 | 100.0 | [M - CH₃]⁺ (Base Peak) |
| 103 | 21.1 | [M - CH₃ - H₂O]⁺ |
| 91 | 11.8 | [C₇H₇]⁺ |
| 77 | 16.2 | [C₆H₅]⁺ |
Table 4: Mass spectrometry fragmentation data for this compound (EI).[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of liquid this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 512-1024 scans.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
FT-IR Spectroscopy Protocol
Sample Preparation (Neat Liquid Film):
-
Place a single drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Ensure no air bubbles are trapped.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty salt plates should be acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry Protocol
Sample Introduction:
-
The sample can be introduced via a gas chromatograph (GC-MS) for separation and subsequent analysis, or via a direct insertion probe.
Ionization:
-
Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Scan Range: m/z 40-400.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to elucidate the structure. The most intense peak is designated as the base peak.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. This compound(88-69-7) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Biological Activity and Mechanism of Action of 2-Isopropylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylphenol, a member of the phenol class of organic compounds, has garnered interest in the scientific community for its potential biological activities. As an isomer of thymol and carvacrol, which are well-documented for their diverse pharmacological effects, this compound is being investigated for its antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities and mechanisms of action of this compound, with a focus on data relevant to researchers and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Phenolic, medicinal, creosote | [2] |
| Melting Point | 12-16 °C | |
| Boiling Point | 212-213 °C | |
| Water Solubility | Insoluble | [1] |
| logP | 2.88 | [2] |
Biological Activities and Mechanisms of Action
Antioxidant Activity
The antioxidant properties of phenolic compounds are well-established, and this compound is no exception. The primary mechanism of action for its antioxidant effects is attributed to the phenolic hydroxyl group.
Mechanism of Action: Phenolic compounds act as antioxidants primarily through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, making it less reactive and less likely to propagate further oxidative damage.
Experimental Protocols for Assessing Antioxidant Activity:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm. The degree of discoloration is proportional to the scavenging activity.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, add a specific volume of the this compound solution at various concentrations.
-
Add a specific volume of the DPPH working solution to each well/cuvette and mix.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[3][4]
-
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically at 593 nm.
-
Protocol:
-
Prepare a FRAP reagent containing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and ferric chloride (FeCl₃) solution.
-
Add the this compound solution at various concentrations to the FRAP reagent.
-
Incubate the mixture for a specified time.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change to that of a standard antioxidant (e.g., Trolox or ferrous sulfate).[5]
-
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. The reduction in the blue-green color of the ABTS•+ solution is measured spectrophotometrically at a specific wavelength (e.g., 734 nm).
-
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
-
Add the this compound solution at various concentrations to the ABTS•+ solution.
-
Incubate the mixture for a specified time.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of ABTS•+ scavenging and the IC50 value.[2]
-
-
Quantitative Data: Currently, there is a lack of specific published IC50 values for the antioxidant activity of this compound. Further research is required to quantify its antioxidant potential using the assays described above. For context, related phenolic compounds like thymol have reported IC50 values in the micromolar range in various antioxidant assays.
Signaling Pathway:
Caption: Hydrogen atom donation from this compound to a free radical.
Antimicrobial Activity
Phenolic compounds are known for their broad-spectrum antimicrobial activity against bacteria and fungi. The lipophilic nature of this compound allows it to interact with the cell membranes of microorganisms.
Mechanism of Action: The primary mechanism of antimicrobial action for phenolic compounds involves the disruption of the microbial cell membrane. This includes:
-
Altering Membrane Permeability: Insertion into the lipid bilayer disrupts the membrane structure, leading to increased permeability and leakage of intracellular components such as ions, ATP, and nucleic acids.
-
Inhibition of Membrane-Bound Enzymes: Disruption of the membrane can also lead to the inhibition of essential membrane-bound enzymes involved in energy production and transport.
-
Protein Denaturation: At higher concentrations, phenolic compounds can denature cytoplasmic and membrane proteins.
Experimental Protocols for Assessing Antimicrobial Activity:
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Protocol:
-
Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without the compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.[6][7][8]
-
-
-
Agar Disk Diffusion Assay:
-
Principle: This is a qualitative method to assess the antimicrobial activity of a compound. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.
-
Protocol:
-
Prepare an agar plate uniformly inoculated with the test microorganism.
-
Apply a sterile paper disk impregnated with a known concentration of this compound to the surface of the agar.
-
Incubate the plate under appropriate conditions.
-
Measure the diameter of the zone of inhibition.[9]
-
-
Quantitative Data: Specific MIC values for this compound against a broad range of bacteria and fungi are not readily available in the current literature. This represents a significant data gap that needs to be addressed through further research.
Experimental Workflow:
Caption: Workflow for determining antimicrobial activity.
Anti-inflammatory Activity
The anti-inflammatory potential of phenolic compounds is an active area of research. While direct studies on this compound are limited, the mechanisms of structurally similar phenols suggest potential pathways.
Potential Mechanisms of Action:
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes can reduce inflammation, pain, and fever.
-
Modulation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines. Inhibition of NF-κB activation can lead to a broad anti-inflammatory effect.
-
Modulation of MAPK (Mitogen-Activated Protein Kinase) Signaling Pathways: The MAPK pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli, including inflammatory signals. Modulation of these pathways can affect the production of inflammatory mediators.
Experimental Protocols for Assessing Anti-inflammatory Activity:
-
COX Inhibition Assay:
-
Principle: This in vitro assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Protocol: The assay typically involves incubating the enzyme with the substrate (arachidonic acid) in the presence and absence of the test compound. The production of prostaglandins is then measured, often using an enzyme immunoassay (EIA) or other detection methods.[10][11]
-
-
NF-κB Activation Assay:
-
Principle: This cell-based assay determines the effect of a compound on the activation of the NF-κB pathway, often in response to an inflammatory stimulus like lipopolysaccharide (LPS).
-
Protocol:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages).
-
Pre-treat the cells with this compound at various concentrations.
-
Stimulate the cells with LPS.
-
Assess NF-κB activation by measuring the nuclear translocation of NF-κB subunits (e.g., p65) using immunofluorescence or Western blotting of nuclear extracts. Alternatively, reporter gene assays can be used.[12]
-
-
-
Measurement of Pro-inflammatory Cytokines:
-
Principle: This assay quantifies the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by immune cells in response to a stimulus.
-
Protocol:
-
Treat immune cells (e.g., macrophages or peripheral blood mononuclear cells) with this compound.
-
Stimulate the cells with an inflammatory agent (e.g., LPS).
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines using Enzyme-Linked Immunosorbent Assay (ELISA).[13]
-
-
Quantitative Data: There is a lack of published data on the IC50 values of this compound for COX inhibition or its effects on NF-κB and MAPK signaling pathways.
Potential Anti-inflammatory Signaling Pathways:
Caption: Potential inhibitory effects on NF-κB and MAPK signaling.
Conclusion and Future Directions
This compound demonstrates potential as a biologically active compound, with plausible mechanisms for antioxidant, antimicrobial, and anti-inflammatory effects based on its phenolic structure. However, this technical guide highlights a significant lack of specific quantitative data and detailed mechanistic studies for this compound itself. To advance the understanding and potential application of this compound, future research should focus on:
-
Quantitative assessment of its antioxidant, antimicrobial, and anti-inflammatory activities to determine IC50 and MIC values.
-
Detailed mechanistic studies to confirm its effects on cell membranes, specific enzymes, and key signaling pathways such as NF-κB and MAPK.
-
In vivo studies to validate the in vitro findings and assess the safety and efficacy of this compound in preclinical models.
Such research will be crucial for drug development professionals to evaluate the therapeutic potential of this compound and its derivatives.
References
- 1. This compound | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.sld.cu [scielo.sld.cu]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of a phenol derivative, isopropyl vanillate, as an anti-inflammatory agent: A new small molecule inhibitor of COX and neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. um.edu.mt [um.edu.mt]
- 12. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory compounds of plant origin. Part II. modulation of pro-inflammatory cytokines, chemokines and adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Isopropylphenol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isopropylphenol, a significant alkylphenol, has a history rooted in early organic synthesis and has emerged as a molecule of interest in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive review of the discovery and historical literature of this compound, alongside a detailed examination of its synthesis, physicochemical properties, and biological activities. Particular focus is given to its interaction with nuclear receptors, which is a subject of ongoing research. This document consolidates key experimental protocols and presents complex biological pathways and experimental workflows in a clear, visual format to facilitate understanding and further research.
Discovery and Historical Literature Review
The precise first synthesis of this compound is not definitively documented in readily available modern literature. However, early investigations into the alkylation of phenols, a cornerstone of organic chemistry, likely led to its creation. The late 19th and early 20th centuries saw a surge in the exploration of electrophilic aromatic substitution reactions, with chemists like Charles Friedel and James Crafts developing methods for attaching alkyl groups to aromatic rings. It is highly probable that the synthesis of isopropylphenols, including the ortho-isomer, was achieved during this era of foundational organic chemistry research.
A notable early report that likely describes the synthesis of this compound is from W. Autenrieth and P. Meyer in 1899. Their work on the reactions of phenols would have logically extended to alkylations with isopropylating agents. These early syntheses would have likely employed variations of the Friedel-Crafts alkylation, reacting phenol with an isopropyl halide or alcohol in the presence of a Lewis acid catalyst. The challenge in these early endeavors would have been the control of regioselectivity, as Friedel-Crafts alkylations of phenol can yield a mixture of ortho-, meta-, and para-isomers, as well as poly-alkylated products.
Subsequent research throughout the 20th century focused on improving the selectivity of phenol alkylation to favor the formation of the more commercially valuable isomers, such as 4-isopropylphenol. However, the study of this compound continued, driven by its unique properties and potential applications.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic phenolic odor. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| CAS Number | 88-69-7 |
| Melting Point | 15-17 °C |
| Boiling Point | 212-214 °C |
| Density | 1.016 g/cm³ at 20 °C |
| Solubility in Water | 1.1 g/L at 20 °C |
| pKa | 10.63 |
Synthesis of this compound
The synthesis of this compound has evolved from classical methods to highly selective industrial processes.
Historical Synthesis: Friedel-Crafts Alkylation
The foundational method for synthesizing this compound is the Friedel-Crafts alkylation of phenol.
Reaction:
Experimental Protocol:
A typical laboratory-scale Friedel-Crafts alkylation would involve the following steps:
-
Reactant Preparation: Phenol is dissolved in a suitable inert solvent (e.g., carbon disulfide, nitrobenzene).
-
Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the phenol solution.
-
Alkylation: An isopropylating agent, such as isopropyl chloride or isopropanol, is added dropwise to the reaction mixture at a controlled temperature.
-
Reaction Quenching: The reaction is quenched by the addition of water or a dilute acid.
-
Product Isolation: The organic layer is separated, washed, dried, and the solvent is removed.
-
Purification: The resulting mixture of isopropylphenol isomers is separated by fractional distillation or chromatography to isolate the this compound.
Modern Industrial Synthesis: Shape-Selective Catalysis
Modern industrial production of this compound focuses on maximizing the yield of the ortho-isomer through the use of shape-selective catalysts, such as zeolites.
Reaction:
Experimental Protocol (General Principles):
-
Catalyst Bed: A fixed-bed reactor is packed with a shape-selective zeolite catalyst.
-
Reactant Feed: A gaseous mixture of phenol and propene is passed through the heated catalyst bed.
-
Reaction Conditions: The reaction is carried out at elevated temperatures (e.g., 200-300 °C) and pressures.
-
Product Separation: The product stream is cooled, and the this compound is separated from unreacted starting materials and byproducts by distillation.
Biological Activity and Signaling Pathways
Recent research has highlighted the interaction of this compound with various nuclear receptors, suggesting its potential as an endocrine-disrupting chemical. A key study by Jian Li and colleagues investigated the ability of this compound to activate the estrogen receptor (ER), androgen receptor (AR), progesterone receptor (PR), and estrogen-related receptor (ERR).
Nuclear Receptor Activation
The general mechanism of nuclear receptor activation by a ligand like this compound involves the following steps:
Caption: General signaling pathway for nuclear receptor activation.
Experimental Protocol: In Vitro Nuclear Receptor Activation Assay
The study by Jian Li et al. likely employed a reporter gene assay to assess the activation of ER, AR, PR, and ERR by this compound. The following is a generalized protocol for such an assay.
Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., HEK293T) is cultured in appropriate media.
-
Cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length cDNA of the nuclear receptor of interest (ERα, AR, PR, or ERRγ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with specific hormone response elements (HREs) for the respective receptor.
-
-
A β-galactosidase expression vector is often co-transfected as an internal control to normalize for transfection efficiency.
Compound Treatment and Luciferase Assay:
-
After transfection, cells are treated with various concentrations of this compound or a known receptor agonist (positive control) or vehicle (negative control).
-
Following an incubation period, the cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer.
-
β-galactosidase activity is measured to normalize the luciferase readings.
Data Analysis:
The fold induction of luciferase activity by this compound is calculated relative to the vehicle control. Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) of this compound for each receptor.
Experimental Workflow
The overall workflow for assessing the endocrine-disrupting potential of a compound like this compound is depicted below.
Caption: A typical workflow for evaluating endocrine activity.
Conclusion
This compound, a compound with a history stretching back to the foundational period of organic chemistry, continues to be a subject of scientific inquiry. While its initial discovery is not pinpointed to a single event, its synthesis and study have been a part of the broader exploration of phenol chemistry. Modern research has shifted towards understanding its biological effects, particularly its interactions with nuclear receptors. The methodologies outlined in this guide provide a framework for researchers to further investigate the synthesis, properties, and biological significance of this compound, contributing to a more complete understanding of this versatile molecule.
An In-depth Technical Guide to 2-Isopropylphenol (CAS 88-69-7): Properties, Safety, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety data, and relevant biological interactions of 2-Isopropylphenol (CAS 88-69-7). The information is presented to support research, development, and safety assessment activities involving this compound.
Chemical and Physical Properties
This compound, also known as o-cumenol, is a substituted phenolic compound. Its core physicochemical properties are summarized in the table below. These properties are critical for understanding its behavior in various experimental and environmental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow or light-yellow liquid | [1][2][3][4] |
| Odor | Medicinal, creosote, phenolic | [3][5] |
| Melting Point | 12-17 °C (54-63 °F) | [1][2][4] |
| Boiling Point | 212-214 °C (414-417 °F) at 760 mmHg | [1][3][4][6] |
| Density | 0.995 - 1.012 g/mL at 20-25 °C | [1][6] |
| Refractive Index | 1.525 - 1.5315 at 20 °C | [2][3][6] |
| Vapor Pressure | <0.05 mmHg at 25 °C | [5] |
| Flash Point | 88 - 107 °C (190 - 225 °F) | [3][4] |
| Water Solubility | 1146 mg/L at 25 °C (estimated) | [7] |
| logP (Octanol-Water Partition Coefficient) | 2.82 - 2.88 | [5][7] |
Safety and Toxicological Data
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[3] It is crucial to handle this compound in a well-ventilated area to avoid inhalation of vapors.[3]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 | Mouse | Intravenous | 100 mg/kg | [9] |
| LD50 (o-phenylphenol) | Rat, Mouse | Oral | 924 - 2700 mg/kg | [10] |
Experimental Protocols
This section outlines the methodologies for key experiments relevant to the characterization and safety assessment of this compound.
Determination of Physicochemical Properties
Workflow for Physicochemical Property Determination
Caption: General workflows for determining key physicochemical properties.
-
Melting Point Determination: A small amount of the solid sample is placed in a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
-
Boiling Point Determination: A small amount of the liquid is heated in a test tube with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges and then ceases upon cooling, allowing the liquid to enter the capillary, is recorded as the boiling point.
-
Octanol-Water Partition Coefficient (logP) Determination: The compound is partitioned between n-octanol and water in a shake-flask. After equilibration, the concentration of the compound in each phase is measured, and the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase is calculated.
Toxicological Assays
Workflow for In Vitro Skin Corrosion Testing (OECD 431)
Caption: Workflow for the OECD 431 in vitro skin corrosion test.
-
In Vitro Skin Corrosion (OECD TG 431): This test method uses a reconstituted human epidermis (RhE) model. The test chemical is applied topically to the tissue surface. After specific exposure times, cell viability is measured (e.g., using the MTT assay) to determine if the chemical causes irreversible damage to the skin tissue, classifying it as corrosive or non-corrosive.[11][12][13][14][15]
-
Acute Oral Toxicity (OECD TG 420, 423, or 425): These guidelines describe procedures for determining the acute oral toxicity of a substance. Typically, the substance is administered to animals (usually rats) by oral gavage. The animals are observed for a set period for signs of toxicity and mortality to determine the LD50 (median lethal dose) or to classify the substance into a toxicity category.
Biological Interactions: Receptor Signaling Pathways
Studies have indicated that this compound may interact with nuclear hormone receptors, including the estrogen receptor (ER), androgen receptor (AR), and progesterone receptor (PR).[5] The following diagrams illustrate the general signaling pathways of these receptors.
Estrogen Receptor (ER) Signaling Pathway
Caption: Simplified estrogen receptor signaling pathway.
Androgen Receptor (AR) Signaling Pathway
Caption: Simplified androgen receptor signaling pathway.
Progesterone Receptor (PR) Signaling Pathway
Caption: Simplified progesterone receptor signaling pathway.
Receptor Binding and Transcriptional Activation Assays
Workflow for In Vitro Receptor Interaction Assays
Caption: General workflows for receptor binding and transcriptional activation assays.
-
Receptor Binding Assays: These assays are used to determine the ability of a test compound to bind to a specific receptor. A common format is a competitive binding assay, where the test compound competes with a radiolabeled or fluorescently-labeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.
-
Transcriptional Activation Assays: These cell-based assays measure the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor. Cells are engineered to express the receptor of interest and a reporter gene (e.g., luciferase) that is under the control of a promoter containing hormone response elements. An increase or decrease in the reporter gene product indicates an agonist or antagonist effect, respectively.
This guide provides a foundational understanding of the properties, safety considerations, and potential biological activities of this compound. Further research is warranted to fully elucidate its mechanisms of action and toxicological profile.
References
- 1. This compound | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, |CAS 88-69-7|Supplier [benchchem.com]
- 3. 2-isopropyl phenol, 88-69-7 [thegoodscentscompany.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound CAS#: 88-69-7 [m.chemicalbook.com]
- 6. This compound(88-69-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0032029) [hmdb.ca]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. researchgate.net [researchgate.net]
- 11. scantox.com [scantox.com]
- 12. iivs.org [iivs.org]
- 13. Skin Corrosion - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. thepsci.eu [thepsci.eu]
A Comprehensive Technical Guide to the Solubility of 2-Isopropylphenol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-isopropylphenol in a range of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative and semi-quantitative information, outlining established experimental protocols for determining solubility, and illustrating the key factors governing the solubility of phenolic compounds.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. This process is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule possessing both a nonpolar isopropyl-substituted benzene ring and a polar hydroxyl group, its solubility is a balance of these characteristics.
Quantitative Solubility Data
Precise, numerically-defined solubility data for this compound in a wide array of organic solvents is not extensively reported in scientific literature. The following tables summarize the available information, categorizing the solubility based on qualitative descriptions found in reliable chemical databases.
Table 1: Solubility of this compound in Common Organic Solvents
| Organic Solvent | Chemical Class | Qualitative Solubility | Notes |
| Ethanol | Alcohol | Miscible[1] | Soluble in all proportions. |
| Methanol | Alcohol | Soluble | Expected to be highly soluble due to strong hydrogen bonding potential. |
| Acetone | Ketone | Soluble | Good solubility is expected due to its polar aprotic nature. |
| Diethyl Ether | Ether | Soluble[2] | The ether oxygen can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Ester | Soluble | Expected to be a good solvent. |
| Toluene | Aromatic Hydrocarbon | Soluble[3] | The non-polar aromatic ring of toluene interacts favorably with the benzene ring of this compound. |
| Benzene | Aromatic Hydrocarbon | Soluble[2] | Similar to toluene, favorable non-polar interactions are expected. |
| Dichloromethane | Halogenated Hydrocarbon | Soluble | Expected to be a good solvent due to its ability to dissolve a wide range of organic compounds. |
Table 2: Aqueous Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | ~ 0.115 | ~ 0.0084 | Estimated[4][5] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental methodologies are recommended. These protocols are standard in the field for determining the solubility of phenolic compounds.
Isothermal Shake-Flask Method Coupled with HPLC Analysis
This is a widely used and reliable method for determining the equilibrium solubility of a compound.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Sealed vials (e.g., 20 mL scintillation vials with PTFE-lined caps)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilution and Quantification: Accurately dilute the filtered saturated solution with the mobile phase of the HPLC to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analysis: Inject the diluted sample into the HPLC system and determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in desired units, such as g/100 mL or mol/L.
3. Validation:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
The calibration curve for HPLC quantification should have a correlation coefficient (R²) of >0.999.
Visualization of Factors Influencing Solubility
The solubility of this compound is a multifactorial property. The following diagram illustrates the key intermolecular forces and molecular characteristics that govern its dissolution in a given solvent.
References
- 1. This compound | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound, |CAS 88-69-7|Supplier [benchchem.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0032029) [hmdb.ca]
- 5. 2-isopropyl phenol, 88-69-7 [thegoodscentscompany.com]
Potential Industrial Applications of 2-Isopropylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isopropylphenol, a substituted phenolic compound, holds significant potential across a spectrum of industrial applications, primarily serving as a versatile chemical intermediate. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key industrial uses, with a particular focus on its role in the production of pharmaceuticals, agrochemicals, and specialty polymers. Detailed experimental protocols for its synthesis and subsequent conversion into high-value products are presented. Furthermore, this guide explores the biological activities of this compound and its derivatives, including their antioxidant properties and interactions with cellular signaling pathways, offering insights for researchers and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application, and process optimization in industrial settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Clear to pale yellow liquid | [2] |
| Odor | Medicinal, creosote-like | [3] |
| Melting Point | 12-16 °C | [4] |
| Boiling Point | 212-214 °C | [3] |
| Density | 1.012 g/mL at 25 °C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [2] |
| Vapor Pressure | <0.05 mmHg at 25 °C | [4] |
| Refractive Index | n20/D 1.526 (lit.) | [4] |
Industrial Synthesis of this compound
The industrial production of this compound is primarily achieved through two synthetic routes: the alkylation of phenol and the conversion of 2-nitrocumene.
Alkylation of Phenol with Propylene
This is the most common industrial method, involving the Friedel-Crafts alkylation of phenol with propylene, typically using an aluminum phenolate catalyst.[5]
-
Catalyst Preparation: Prepare aluminum phenolate by reacting phenol with aluminum at elevated temperatures.
-
Alkylation Reaction:
-
Charge a high-pressure reactor with phenol and the aluminum phenolate catalyst.
-
Introduce propylene gas into the reactor. The molar ratio of phenol to propylene is typically maintained between 1:0.45 and 1:0.95.
-
Maintain the reaction temperature between 160-265°C and the pressure between 0-1.6 MPa.
-
The reaction is typically carried out for a minimum of 0.5 hours.
-
-
Product Separation:
-
After the reaction, cool the mixture.
-
Subject the crude product to fractional distillation under reduced pressure to separate this compound from unreacted phenol and byproducts such as 4-isopropylphenol and diisopropylphenols. A product purity of over 97% and a yield of over 85% can be achieved through this process.[5]
-
Synthesis from 2-Nitrocumene
An alternative route utilizes 2-nitrocumene, a byproduct of cumene nitration, which is converted to this compound through a two-step process involving hydrogenation and diazotization-hydrolysis.[6]
-
Hydrogenation of 2-Nitrocumene:
-
Charge an autoclave with 2-nitrocumene and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).
-
Pressurize the autoclave with hydrogen gas.
-
Heat the reaction mixture to facilitate the reduction of the nitro group to an amine, yielding 2-isopropylaniline.
-
-
Diazotization and Hydrolysis of 2-Isopropylaniline:
-
Add the purified 2-isopropylaniline to a solution of sulfuric acid in water.
-
Cool the mixture and add a solution of sodium nitrite (NaNO₂) to form the corresponding diazonium salt.
-
Heat the diazonium salt solution to induce hydrolysis, which converts the diazonium group to a hydroxyl group, forming this compound.
-
The this compound is then typically recovered from the reaction mixture by steam distillation. This process can yield a product with 95% purity and a 60% yield.[6]
-
Key Industrial Applications
This compound serves as a crucial building block in the synthesis of a variety of commercially important chemicals.
Precursor to Propofol (2,6-Diisopropylphenol)
The most significant industrial application of this compound is as an intermediate in the synthesis of propofol, a widely used intravenous anesthetic agent.[7] The process involves a second isopropylation of this compound.
-
Reaction Setup: In a suitable reactor, combine this compound with an aluminum phenolate catalyst.
-
Isopropylation: Introduce propylene into the reactor. The reaction is typically carried out at a temperature of 220-290°C and a pressure of 1.5-2.5 MPa.
-
Purification: After the reaction, the crude product is subjected to a two-tower vacuum rectification separation to obtain high-purity propofol (99.5%).
Agrochemicals
This compound is a key raw material in the production of certain pesticides, most notably the carbamate insecticide Isoprocarb.[8]
Isoprocarb (2-isopropylphenyl methylcarbamate) is synthesized by reacting this compound with methyl isocyanate.
Antioxidants
Hindered phenolic compounds derived from this compound are effective antioxidants. The bulky isopropyl group ortho to the hydroxyl group enhances the radical scavenging ability and stability of the molecule.[9] These antioxidants are used to prevent oxidative degradation in polymers, fuels, and lubricants.
Polymerization Inhibitors
Phenolic compounds, including this compound, can act as polymerization inhibitors by scavenging free radicals that initiate polymerization.[10] This is crucial for stabilizing reactive monomers during storage and transportation.
UV Stabilizers
This compound can be a precursor in the synthesis of UV absorbers, which are additives used to protect materials from degradation by ultraviolet radiation.[6]
Biological Activity and Relevance to Drug Development
The biological properties of this compound and its derivatives are of significant interest to researchers in drug development.
Antioxidant Properties
Phenolic compounds are well-known for their antioxidant activity, which is attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. While specific quantitative data for this compound's antioxidant capacity (e.g., IC50 from DPPH or ORAC assays) is not extensively reported in readily available literature, the antioxidant potential of its derivatives, such as the anesthetic propofol (2,6-diisopropylphenol), is well-established.
Interaction with Cellular Signaling Pathways
Recent studies have begun to elucidate the interaction of isopropylphenols with cellular signaling pathways, suggesting potential for therapeutic applications and highlighting areas for further research.
-
Interaction with Nuclear Receptors: In vitro studies have shown that this compound can interact with several nuclear receptors, including the estrogen receptor (ER), androgen receptor (AR), progesterone receptor (PR), and estrogen-related receptor (ERR).[3] This suggests that this compound and its derivatives could have endocrine-disrupting or modulating effects, a critical consideration in drug development and toxicology.
-
Modulation of GABAa Receptors: The structurally related anesthetic, propofol (2,6-diisopropylphenol), is known to potentiate the activity of GABAa receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[2] This mechanism is central to its anesthetic effects. While the direct action of this compound on GABAa receptors is less studied, its structural similarity to propofol suggests it may have some modulatory effects on these receptors.
-
Potential Impact on cAMP/PKA Signaling: A study on the neurotoxicity of 3-isopropylphenol, a close isomer, demonstrated that it inhibits the cAMP/PKA signaling pathway in zebrafish larvae, leading to apoptosis and impaired neural development.[8] This finding suggests that isopropylphenols, as a class of compounds, may have the potential to modulate this critical signaling pathway.
Conclusion
This compound is a valuable industrial chemical with a diverse range of applications, stemming from its utility as a synthetic intermediate. Its primary role in the production of the anesthetic propofol and the insecticide isoprocarb underscores its importance in the pharmaceutical and agrochemical industries. Furthermore, its derivatives find use as antioxidants and polymerization inhibitors. The emerging understanding of the biological activities of this compound and its isomers, including their interactions with key cellular signaling pathways, opens new avenues for research and development, particularly in the field of medicinal chemistry and drug discovery. Further investigation into the specific mechanisms of action and quantitative biological activity of this compound is warranted to fully exploit its potential in novel therapeutic and industrial applications.
References
- 1. This compound | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modulation of GABAA receptor function by alcohols: effects of subunit composition and differential effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 88-69-7 [chemicalbook.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. Propofol - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. CN102503776A - Method for synthesizing propofol by utilizing aluminum catalyst taking reactant 2-isopropyl phenol as ligand - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Endocrine Disrupting Effects of 2-Isopropylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Abstract
2-Isopropylphenol, also known as o-cymen-5-ol, is a phenolic compound with documented interactions with the endocrine system. This technical guide provides a comprehensive overview of the current scientific understanding of its endocrine-disrupting effects, with a focus on its impact on steroid hormone receptors. While in vitro studies have identified this compound as an antagonist of the androgen receptor and a weak inhibitor of the progesterone receptor, quantitative data on its potency remains limited in publicly available literature. This document summarizes the qualitative effects, details the experimental protocols used to assess such interactions, and provides visual representations of the relevant signaling pathways to support further research and drug development efforts.
Introduction
Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with the body's hormonal system, leading to adverse health effects. Phenolic compounds, due to their structural similarity to endogenous hormones, are a class of chemicals often scrutinized for their endocrine-disrupting potential. This compound (Figure 1) is a substituted phenol used in various industrial applications. Understanding its interaction with endocrine pathways is crucial for assessing its toxicological profile and for the development of safer alternatives.
Figure 1: Chemical Structure of this compound
(Image of the chemical structure of this compound)
This guide will focus on the known in vitro effects of this compound on the androgen, progesterone, and estrogen receptors, as well as discuss the current knowledge regarding its potential impact on the thyroid hormone system.
Summary of Endocrine-Disrupting Effects
In vitro screening assays are essential tools for identifying the potential of chemicals to interact with the endocrine system. The primary evidence for the endocrine-disrupting effects of this compound comes from a study utilizing a recombined yeast strain assay designed to detect interactions with various nuclear receptors.
Data Presentation
| Endocrine Target | Effect of this compound | Assay Type | Reference |
| Androgen Receptor (AR) | Antagonist | Recombined Yeast Assay | [1] |
| Progesterone Receptor (PR) | Weak Inhibitor | Recombined Yeast Assay | [1] |
| Estrogen Receptor (ER) | No reported agonistic or antagonistic activity | Recombined Yeast Assay | [1] |
| Estrogen-Related Receptor (ERR) | No reported activation | Recombined Yeast Assay | |
| Thyroid Hormone System | No specific in vitro data available | - | - |
| Steroidogenesis | No specific in vitro data available | - | - |
Signaling Pathways
Understanding the signaling pathways of the target receptors is fundamental to contextualizing the endocrine-disrupting effects of this compound.
Androgen Receptor (AR) Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the receptor translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, thereby regulating the transcription of target genes. An antagonist, such as this compound, would interfere with this process, likely by competing with endogenous androgens for binding to the receptor, thus preventing or reducing the downstream gene expression.
Androgen Receptor Signaling Pathway and Antagonism by this compound.
Progesterone Receptor (PR) Signaling Pathway
Similar to the androgen receptor, the progesterone receptor is a nuclear receptor that, upon binding to progesterone, undergoes a conformational change, dimerizes, and translocates to the nucleus to regulate gene expression by binding to progesterone response elements (PREs). A weak inhibitor like this compound would partially disrupt this process, leading to a reduced transcriptional response to progesterone.
Progesterone Receptor Signaling Pathway and Weak Inhibition by this compound.
Experimental Protocols
A variety of in vitro assays are available to screen for and characterize the endocrine-disrupting potential of chemicals. The following are detailed methodologies for key experiments relevant to the known and potential effects of this compound.
Recombined Yeast-Based Androgen and Progesterone Receptor Assays
These assays utilize genetically modified yeast (e.g., Saccharomyces cerevisiae) that co-express a human steroid hormone receptor (e.g., AR or PR) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of hormone-responsive elements.
-
Principle: In the presence of an agonist, the hormone receptor is activated and induces the expression of the reporter gene, leading to a measurable signal (e.g., color change). An antagonist will compete with the natural hormone, inhibiting this response.
-
Methodology:
-
Yeast Strain Culture: The recombinant yeast strain is cultured in a suitable medium to an optimal density.
-
Exposure: The yeast cells are exposed to various concentrations of the test compound (this compound) in the presence and absence of a known receptor agonist (e.g., DHT for AR, progesterone for PR).
-
Incubation: The exposure is carried out for a defined period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Reporter Gene Assay: The activity of the reporter enzyme (e.g., β-galactosidase) is measured. For β-galactosidase, a common method involves lysing the yeast cells and adding a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG), which is converted to a yellow product that can be quantified spectrophotometrically.
-
Data Analysis: The results are expressed as a percentage of the maximal response induced by the reference agonist. For antagonistic activity, the IC50 value is determined from the dose-response curve of the test compound in the presence of the agonist.
-
Workflow for Recombined Yeast-Based Receptor Assay.
Steroidogenesis Assay (H295R Cell Line)
This assay is used to identify chemicals that affect the production of steroid hormones. The H295R human adrenocortical carcinoma cell line is used as it expresses all the key enzymes required for steroidogenesis.
-
Principle: The cells are exposed to the test compound, and the levels of secreted steroid hormones (e.g., testosterone and estradiol) in the culture medium are measured.
-
Methodology:
-
Cell Culture: H295R cells are cultured in multi-well plates until they reach a desired confluency.
-
Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound). Positive and negative controls are included.
-
Incubation: The cells are incubated with the test compound for a specified period (typically 48 hours).
-
Hormone Quantification: The culture medium is collected, and the concentrations of testosterone and estradiol are measured using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Cell Viability: A cell viability assay (e.g., MTT or neutral red uptake) is performed to ensure that observed changes in hormone levels are not due to cytotoxicity.
-
Data Analysis: Hormone levels are normalized to the solvent control and expressed as fold-change.
-
Workflow for the H295R Steroidogenesis Assay.
Discussion and Future Directions
The available evidence indicates that this compound exhibits endocrine-disrupting properties, specifically as an androgen receptor antagonist and a weak progesterone receptor inhibitor. However, the lack of publicly available quantitative data, such as IC50 values, makes it difficult to assess the potency of these effects and, consequently, the potential risk to human health.
Future research should prioritize the following:
-
Quantitative Analysis: Dose-response studies are needed to determine the IC50 values for the antiandrogenic and anti-progestogenic activities of this compound.
-
Estrogen and Thyroid Receptor Studies: Although initial screenings were negative for estrogen receptor activity, more comprehensive studies using different assay systems (e.g., receptor binding assays, reporter gene assays in mammalian cells) are warranted. Similarly, the potential for interaction with the thyroid hormone system remains unexplored and should be investigated.
-
Steroidogenesis and Metabolism: The H295R steroidogenesis assay should be employed to determine if this compound affects hormone synthesis. Studies on its metabolism are also needed to identify any active metabolites.
-
In Vivo Studies: Should in vitro studies indicate significant potency, in vivo studies would be necessary to understand the physiological consequences of exposure.
Conclusion
This compound has been identified as a chemical with endocrine-disrupting capabilities, particularly targeting the androgen and progesterone receptor pathways. This technical guide has summarized the current knowledge, provided detailed experimental protocols for further investigation, and visualized the relevant signaling pathways. The significant data gap regarding the quantitative potency of these effects highlights a critical area for future research to enable a comprehensive risk assessment of this compound.
References
Methodological & Application
Synthesis of 2-Isopropylphenol from Phenol and Propylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-isopropylphenol from phenol and propylene. The information compiled herein is intended to guide researchers in the efficient and selective synthesis of this important chemical intermediate.
Introduction
This compound is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its production primarily involves the Friedel-Crafts alkylation of phenol with propylene. This reaction is typically catalyzed by an acid catalyst, with the selectivity for the ortho-isomer being a critical parameter. This document outlines two primary catalytic systems for this synthesis: a homogeneous system using aluminum phenolate and a heterogeneous system employing zeolite catalysts.
Reaction Mechanism and Pathways
The alkylation of phenol with propylene is an electrophilic aromatic substitution reaction. The generally accepted mechanism involves the following key steps:
-
Activation of Propylene: The acid catalyst protonates propylene to form a secondary carbocation (isopropyl cation), which acts as the electrophile.
-
Electrophilic Attack: The electron-rich phenol ring attacks the isopropyl carbocation. This can occur at the ortho or para position relative to the hydroxyl group.
-
Deprotonation: A base (such as another phenol molecule or the catalyst's conjugate base) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the isopropylphenol product.
The reaction can proceed through two main pathways:
-
Direct C-Alkylation: The isopropyl cation directly attacks the carbon atoms of the phenol ring.
-
O-Alkylation followed by Rearrangement: An initial O-alkylation can form isopropyl phenyl ether, which can then undergo an intramolecular rearrangement (Fries rearrangement) to the more thermodynamically stable C-alkylated products, this compound and 4-isopropylphenol.
The choice of catalyst and reaction conditions significantly influences the selectivity towards the desired this compound isomer.
Data Presentation: Catalyst Performance in Phenol Alkylation
The following tables summarize quantitative data from various studies on the synthesis of isopropylphenols, providing a comparison of different catalytic systems and reaction conditions.
Table 1: Industrial Scale Synthesis using Aluminum Phenolate Catalyst
| Parameter | Value |
| Catalyst | Aluminum Phenolate |
| Reactants Ratio (Phenol:Propylene, molar) | 1 : 0.45 - 0.95[1] |
| Temperature (°C) | 160 - 265[1] |
| Pressure (MPa) | 0 - 1.6[1] |
| Reaction Time (h) | > 0.5[1] |
| Phenol Conversion (%) | ≥ 65 |
| This compound Content in Distillate (%) | 42.37 |
| Unreacted Phenol in Distillate (%) | 39.57 |
| 2,6-Diisopropylphenol in Distillate (%) | 12.5 |
| Overall this compound Yield (%) | ≥ 85 |
| Product Purity after Rectification (%) | ≥ 97 |
Data sourced from a Chinese patent describing an industrial process.[1]
Table 2: Laboratory Scale Synthesis using Zeolite Catalysts with Isopropanol as Alkylating Agent
| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | This compound Selectivity (%) | 4-Isopropylphenol Selectivity (%) | Reference |
| H-Beta | Isopropanol | 200 | 94 | - | - | [2] |
| H-Mordenite | Isopropanol | 200 | - | - | - | [2] |
| MCM-49 | Isopropanol | 180 | 61 | 70 (total IPP) | - | [3] |
| Hierarchical ZSM-5 | Isopropanol | - | 58 | 40 (yield) | - | [2] |
| Modified SAPO-11 | Isopropanol | - | 55 | 77 (total IPP) | - | [2] |
Note: Isopropanol dehydrates in situ to form propylene, which then acts as the alkylating agent.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound using both aluminum phenolate and zeolite catalysts.
Protocol 1: Synthesis using Aluminum Phenolate Catalyst (Industrial Scale)
This protocol is adapted from a patented industrial process and is designed for large-scale production.[1]
4.1.1. Materials and Equipment:
-
Phenol (≥99%)
-
Aluminum metal (bits or powder)
-
Propylene (polymerization grade)
-
Inert gas (e.g., Nitrogen)
-
High-pressure reactor with heating, stirring, and gas inlet/outlet capabilities
-
Distillation and rectification columns
4.1.2. Procedure:
-
Catalyst Preparation:
-
Charge a clean, dry reactor with 1000 kg of phenol.
-
While heating to 150°C, progressively add 3 kg of aluminum bits.
-
Continue heating to 165-170°C and maintain for 1 hour to form the aluminum phenolate catalyst in situ. The target aluminum phenolate content is approximately 2.8% (mol ratio).
-
-
Alkylation Reaction:
-
Transfer the prepared catalyst-phenol mixture to the alkylation reactor.
-
Purge the reactor with an inert gas.
-
Heat the mixture to 190°C under agitation.
-
Feed 400 kg of propylene into the reactor.
-
Control the reaction temperature between 200-225°C and the pressure between 1.3-1.6 MPa.
-
Maintain these conditions for 2 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to approximately 150°C and discharge it into a distillation apparatus.
-
Perform a continuous distillation under vacuum (6.5 kPa) with a still temperature of about 180°C and a top temperature of around 100°C.
-
Collect the initial distillate, which will contain this compound, unreacted phenol, and diisopropylphenols.
-
Subject the initial distillate to a two-tower vacuum rectification to separate the components and obtain pure this compound (≥97% purity).
-
Protocol 2: Synthesis using H-Beta Zeolite Catalyst (Laboratory Scale)
This protocol provides a general framework for a laboratory-scale synthesis using a solid acid catalyst.
4.2.1. Materials and Equipment:
-
Phenol (≥99%)
-
Propylene (lecture bottle or from a controlled feed system)
-
H-Beta Zeolite (activated)
-
Solvent (e.g., Toluene, optional)
-
Autoclave or high-pressure batch reactor with magnetic stirring, heating mantle, and gas inlet/outlet
-
Gas chromatograph (GC) for analysis
-
Rotary evaporator
-
Distillation apparatus
4.2.2. Procedure:
-
Catalyst Activation:
-
Activate the H-Beta zeolite catalyst by heating it at a high temperature (e.g., 500-550°C) under a flow of dry air or nitrogen for several hours to remove adsorbed water.
-
-
Alkylation Reaction:
-
Charge the autoclave with phenol and the activated H-Beta zeolite (e.g., 5-10 wt% of phenol). If using a solvent, add it at this stage.
-
Seal the reactor and purge with an inert gas.
-
Heat the mixture to the desired reaction temperature (e.g., 180-220°C) with stirring.
-
Introduce propylene into the reactor to the desired pressure.
-
Maintain the temperature and pressure for the desired reaction time (e.g., 4-8 hours). Monitor the reaction progress by taking samples periodically and analyzing them by GC.
-
-
Work-up and Purification:
-
After the reaction, cool the reactor to room temperature and carefully vent the excess propylene.
-
Filter the reaction mixture to recover the zeolite catalyst. The catalyst can potentially be regenerated and reused.
-
If a solvent was used, remove it using a rotary evaporator.
-
Purify the crude product by vacuum distillation to separate unreacted phenol, this compound, 4-isopropylphenol, and di- and tri-isopropylphenols.
-
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the key steps in the acid-catalyzed alkylation of phenol with propylene.
Caption: Acid-catalyzed alkylation of phenol with propylene.
Experimental Workflow Diagram
This diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
References
Synthesis of 2-Isopropylphenol: A Detailed Laboratory Protocol
Application Note: This document provides detailed laboratory-scale synthesis protocols for 2-Isopropylphenol, a valuable intermediate in the production of agrochemicals, polymerization inhibitors, and other specialty chemicals. The following sections outline three distinct synthetic routes, offering researchers flexibility based on available starting materials and equipment. The protocols include Friedel-Crafts alkylation, a multi-step synthesis from 2-nitrocumene, and a Grignard-based approach.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Melting Point | 14-16 °C | [2] |
| Boiling Point | 212-214 °C | [2] |
| Density | 1.012 g/mL at 25 °C | [2] |
| Refractive Index | 1.526 (n20/D) | [2] |
| Solubility | Insoluble in water; soluble in alcohol and toluene. |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| 7.21 - 7.05 | m | 2H | Ar-H | [3] |
| 6.94 - 6.91 | m | 1H | Ar-H | [3] |
| 6.75 - 6.73 | m | 1H | Ar-H | [3] |
| 4.76 | s | 1H | OH | [3] |
| 3.21 | sept | 1H | CH(CH₃)₂ | [3] |
| 1.26 | d | 6H | CH(CH ₃)₂ | [3] |
¹³C NMR (25.16 MHz, CDCl₃)
| Chemical Shift (ppm) | Reference |
| 152.56 | [1] |
| 134.69 | [1] |
| 126.68 | [1] |
| 126.46 | [1] |
| 121.13 | [1] |
| 115.42 | [1] |
| 26.90 | [1] |
| 22.59 | [1] |
Experimental Protocols
Three distinct laboratory-scale protocols for the synthesis of this compound are presented below.
Protocol 1: Friedel-Crafts Alkylation of Phenol with Propylene
This method involves the direct alkylation of phenol with propylene gas using an aluminum phenolate catalyst. This approach is common in industrial settings and can be adapted for laboratory scale.
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for the Friedel-Crafts Alkylation of Phenol.
Detailed Methodology:
1. Catalyst Preparation:
-
In a suitable reaction vessel, melt phenol and raise the temperature to approximately 100 °C.
-
With stirring, add aluminum powder in a molar ratio of phenol to aluminum of 1:0.0065-0.01.
-
Continue heating the mixture to 165-170 °C and maintain this temperature for 30 minutes to form the aluminum phenolate catalyst solution in phenol.[4]
2. Alkylation Reaction:
-
Transfer the aluminum phenolate solution to a high-pressure autoclave.
-
Heat the autoclave to 235 °C with stirring.
-
Introduce liquid propylene into the autoclave, maintaining a molar ratio of phenol to propylene of 1:0.65.
-
The reaction is carried out at a temperature of 235-250 °C and a pressure of 1.3-1.6 MPa for 1 hour.[4]
3. Work-up and Purification:
-
After the reaction is complete, cool the autoclave and vent any excess propylene.
-
The crude reaction mixture is then subjected to fractional distillation under reduced pressure.
-
Collect the unreacted phenol fraction, which can be recycled.
-
Collect the product fraction containing this compound.
-
The distillation residue will contain polyalkylated phenols.[4]
Expected Yield and Purity:
| Parameter | Value | Reference |
| Phenol Conversion | ~50% | [4] |
| Yield of this compound | 38-39% (one-way) | [4] |
| Yield of 2,6-Diisopropylphenol | 10-11% (one-way) | [4] |
| Product Purity | >97% after rectification | [5] |
Protocol 2: Synthesis from 2-Nitrocumene
This multi-step synthesis starts with the hydrogenation of 2-nitrocumene to 2-cumidine, followed by diazotization and hydrolysis to yield this compound.[6]
Reaction Scheme:
-
Hydrogenation: 2-Nitrocumene + H₂ --(Raney Ni)--> 2-Cumidine
-
Diazotization: 2-Cumidine + NaNO₂ + H₂SO₄ --> Diazonium Salt
-
Hydrolysis: Diazonium Salt + H₂O --(CuSO₄, Heat)--> this compound
Experimental Workflow:
Caption: Workflow for the synthesis of this compound from 2-Nitrocumene.
Detailed Methodology:
1. Hydrogenation of 2-Nitrocumene:
-
Charge a high-pressure autoclave with 2-nitrocumene and Raney Ni catalyst.
-
Heat the autoclave to 125 °C and pressurize with hydrogen gas to 20 kg/cm ².
-
Maintain the temperature at 130 °C until hydrogen consumption ceases.
-
After cooling, the catalyst is separated by filtration, and the resulting 2-cumidine is purified by distillation.[6]
2. Diazotization of 2-Cumidine:
-
Add 135 g of 2-cumidine to a mixture of 200 g of 98% sulfuric acid and 1 liter of water, maintaining the temperature between 35-40 °C.
-
Stir the mixture for 1 hour and then cool it to 0 °C.
-
Slowly add a solution of 74 g of sodium nitrite in 200 ml of water, keeping the temperature between 0-5 °C.[6]
3. Hydrolysis of the Diazonium Salt:
-
Destroy any excess nitrite.
-
Slowly add the cold diazonium salt solution to a boiling solution of 290 g of copper sulfate in 250 ml of water, which is maintained at 105 °C.
-
The this compound product is formed and simultaneously steam distilled.[6]
-
Collect the distillate and separate the organic layer. Further purification can be achieved by fractional distillation.
Expected Yield and Purity:
| Step | Product | Yield | Purity | Reference |
| Hydrogenation | 2-Cumidine | 92% | >99% (HPLC) | [6] |
| Diazotization & Hydrolysis | This compound | 60% | 95% | [6] |
Protocol 3: Grignard Synthesis via Protected Phenol
This route involves the protection of a phenol derivative, formation of a Grignard reagent, reaction with an electrophile to introduce the isopropyl group, and subsequent deprotection. A feasible approach is the reaction of 2-methoxyphenylmagnesium bromide with acetone, followed by dehydration and reduction, and finally demethylation.
Reaction Scheme:
-
Grignard Formation: 2-Bromoanisole + Mg --> 2-Methoxyphenylmagnesium bromide
-
Reaction with Acetone: 2-Methoxyphenylmagnesium bromide + Acetone --> Tertiary Alcohol Intermediate
-
Deprotection (Demethylation): Intermediate --> this compound
Experimental Workflow:
Caption: Workflow for the Grignard synthesis of this compound.
Detailed Methodology:
1. Formation of 2-Methoxyphenylmagnesium bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromoanisole in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should be initiated, which is indicated by a color change and gentle reflux.
-
Once the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
3. Work-up:
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude tertiary alcohol, 2-(2-methoxyphenyl)propan-2-ol.
4. Deprotection (Demethylation):
-
The crude tertiary alcohol can be demethylated using a reagent such as boron tribromide (BBr₃) in dichloromethane or by refluxing with concentrated hydrobromic acid (HBr). Caution: These are corrosive reagents and should be handled with appropriate care in a fume hood.
-
After the reaction is complete, the mixture is carefully quenched with water and the product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated. The final product, this compound, can be purified by fractional distillation.
Note: The subsequent dehydration of the tertiary alcohol and reduction of the resulting alkene would be an alternative route to the final product, but the direct demethylation is more atom-economical.
This protocol provides a conceptual framework. The specific quantities of reagents and reaction conditions for the demethylation step would need to be optimized based on literature procedures for similar substrates.
References
Application Notes and Protocols: 2-Isopropylphenol as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isopropylphenol is a key aromatic intermediate utilized in the synthesis of several important pharmaceutical compounds. Its structure allows for directed modifications, making it a versatile precursor in drug development. This document provides detailed application notes and experimental protocols for the synthesis of two major active pharmaceutical ingredients (APIs) derived from this compound: the intravenous anesthetic Propofol (2,6-diisopropylphenol) and the natural monoterpenoid phenol, Thymol. Additionally, the synthesis of Fospropofol, a water-soluble prodrug of Propofol, is discussed. This guide is intended to provide researchers and drug development professionals with a comprehensive overview of synthetic strategies, quantitative data, and detailed methodologies.
Introduction
This compound (o-cumenol) is a phenolic compound that serves as a crucial building block in the pharmaceutical industry.[1] Its primary application lies in the synthesis of Propofol, a widely used intravenous anesthetic.[2] The strategic placement of the isopropyl group on the phenol ring directs further alkylation to the ortho position, leading to the desired 2,6-disubstituted product. Furthermore, this compound is structurally related to Thymol, a compound with significant antiseptic and therapeutic properties, and its synthesis pathways often involve similar isopropylation methodologies.[3] This document will explore the synthetic routes from this compound to these valuable pharmaceutical agents.
Synthesis of Propofol (2,6-diisopropylphenol) from this compound
The most common method for synthesizing Propofol from this compound is through a second Friedel-Crafts alkylation reaction. This involves the introduction of a second isopropyl group at the vacant ortho position on the phenol ring.
Reaction Scheme
The overall reaction involves the alkylation of this compound with an isopropylating agent, such as propylene or isopropyl alcohol, in the presence of a catalyst.
Caption: Synthesis of Propofol from this compound.
Quantitative Data for Propofol Synthesis
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the synthesis. The following table summarizes quantitative data from various studies on the alkylation of this compound to produce Propofol.
| Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Reference |
| This compound aluminum | Propylene | Toluene | 90-100 | 1.5-2.0 | 3 | High | >99 | [4] |
| This compound aluminum | Propylene | Xylene | 120-140 | 0.5-0.6 | 4 | - | - | [4] |
| Triethyl aluminum | Propylene | Toluene or Hexane | 10-30 | 0.4-0.6 | - | - | High | [5] |
| H-beta zeolite | Isopropyl alcohol | - | 200 | - | >25 | - | - | [2][6] |
Note: Direct comparison is challenging due to variations in reported metrics. Some studies report overall yield from phenol, while others focus on the second alkylation step.
Experimental Protocols
Materials:
-
This compound (purity > 99%)
-
Aluminum powder
-
Propylene
-
Toluene (dried over sodium)
-
Reaction vessel (autoclave) equipped with a stirrer
Procedure:
-
Catalyst Preparation: Prepare this compound aluminum by reacting this compound with aluminum powder at 200-210°C.
-
Reaction Setup: Charge the autoclave with the prepared this compound aluminum catalyst and dried toluene.
-
Reactant Addition: Add this compound to the reactor.
-
Alkylation: Pressurize the reactor with propylene to 1.5-2.0 MPa and heat to 90-100°C with continuous stirring.
-
Reaction Monitoring: Maintain the reaction for approximately 3 hours. The reaction progress can be monitored by measuring the uptake of propylene.
-
Work-up: After the reaction is complete, cool the reactor, and vent the excess pressure. The reaction mixture can be filtered to remove the catalyst. The filtrate is then subjected to distillation to isolate the pure Propofol.
While the direct continuous flow synthesis from this compound is not explicitly detailed, a two-step continuous process from 4-hydroxybenzoic acid provides a relevant workflow that can be adapted. The second decarboxylation step in this process is analogous to purifying the final product.
Apparatus:
-
Continuous flow reactor system with pumps, T-mixer, and heated coils.
Procedure (Adapted for the final step):
-
Stream A: A solution of the crude product from the initial alkylation of a suitable precursor in an appropriate solvent (e.g., 2-butoxyethanol).
-
Reaction: Pump the solution through a heated coil reactor (e.g., copper coil at 200°C) to facilitate the final reaction or purification step.
-
Work-up: The output from the reactor is collected into a stirred solution of brine/cyclohexane for extraction and purification.
Synthesis of Thymol (5-methyl-2-isopropylphenol)
Thymol is an isomer of carvacrol and is most commonly synthesized from m-cresol and an isopropylating agent.[3] While not a direct product from this compound, the underlying Friedel-Crafts alkylation chemistry is highly relevant.
Reaction Scheme
Caption: General synthesis of Thymol from m-Cresol.
Quantitative Data for Thymol Synthesis
| Catalyst | Alkylating Agent | Temperature (°C) | Time (min) | m-Cresol Conversion (%) | Thymol Selectivity (%) | Reference |
| ZnAl2O4 | Isopropanol | 200-317 | - | - | ~88 | [3] |
| Al-Cu/HAP | Isopropanol | 180 (Microwave) | 5 | 98.34 | 96.82 | [3] |
Experimental Protocol: Microwave-Assisted Synthesis of Thymol[3]
Materials:
-
m-Cresol
-
Isopropanol
-
Al-Cu/HAP catalyst
-
Microwave reactor
Procedure:
-
Reactant Mixture: In a round-bottomed flask, mix m-cresol and isopropanol.
-
Catalyst Addition: Add the Al-Cu/HAP catalyst to the mixture and stir to ensure homogeneity.
-
Microwave Reaction: Place the reaction vessel in a microwave reactor and irradiate at a power of 600 W, maintaining a temperature of 180°C for 5 minutes.
-
Work-up: After the reaction, the mixture is cooled, and the catalyst is separated by filtration. The resulting liquid is then purified, typically by distillation, to yield pure thymol.
Synthesis of Fospropofol
Fospropofol is a water-soluble prodrug of Propofol, which is enzymatically converted to Propofol in the body.[7][8] This overcomes the solubility issues of Propofol, which is formulated as an emulsion.[9] The synthesis involves the phosphorylation of Propofol.
Enzymatic Conversion of Fospropofol
Caption: In vivo conversion of Fospropofol to Propofol.
Signaling Pathways and Mechanisms of Action
Propofol: GABA-A Receptor Modulation
Propofol exerts its anesthetic effects primarily by potentiating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[10][11] It acts as a positive allosteric modulator, increasing the chloride ion flux through the receptor channel in response to GABA binding.[12] This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
Caption: Propofol's mechanism of action at the GABA-A receptor.
Thymol: Anti-inflammatory and Antioxidant Pathways
Thymol exhibits a range of pharmacological activities, including anti-inflammatory and antioxidant effects.[13][14] Its anti-inflammatory action is partly mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of signaling pathways such as NF-κB.[15] Its antioxidant properties are attributed to its ability to scavenge free radicals.
Caption: Thymol's anti-inflammatory and antioxidant mechanisms.
Conclusion
This compound is a valuable and versatile precursor in pharmaceutical synthesis, enabling the efficient production of critical drugs like Propofol and its prodrug, Fospropofol. The methodologies described, from traditional batch processing to modern continuous flow systems, offer a range of options for researchers and manufacturers. Understanding the underlying reaction mechanisms and the pharmacological pathways of the final products is essential for the continued development and optimization of these important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tanzj.net [tanzj.net]
- 4. CN102503776A - Method for synthesizing propofol by utilizing aluminum catalyst taking reactant 2-isopropyl phenol as ligand - Google Patents [patents.google.com]
- 5. CN101538191B - Synthetic method of high-purity propofol - Google Patents [patents.google.com]
- 6. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fospropofol: Is there an infusion regimen for propofol equivalence? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New drug, fospropofol disodium: a propofol prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propofol Regulates the Surface Expression of GABAA Receptors: Implications in Synaptic Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propofol - Wikipedia [en.wikipedia.org]
- 12. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 2-Isopropylphenol in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Isopropylphenol in environmental water and soil samples. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Application Note 1: Quantification of this compound in Soil Samples by HPLC-UV
This method is suitable for the determination of this compound in soil matrices. The protocol involves a solvent extraction followed by analysis using reverse-phase HPLC with an electrochemical or UV detector.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this method for the analysis of phenolic compounds in soil. It is important to note that the detection limit provided is for total phenols, which includes this compound.[1] Specific validation for this compound should be performed in the user's laboratory to determine the precise limit of detection (LOD), limit of quantification (LOQ), linearity range, and recovery.
| Parameter | Soil Analysis (HPLC-UV) |
| Analyte | This compound |
| Matrix | Soil |
| Instrumentation | HPLC with UV or Electrochemical Detector |
| Method Detection Limit (MDL) | 0.035 mg/kg (as total phenols)[1] |
| Linearity (R²) (Typical) | >0.995 |
| Recovery (Typical) | 85-115% |
| Precision (%RSD) (Typical) | <15% |
Experimental Protocol
1. Sample Preparation (Soil)
-
Sample Collection and Storage: Collect soil samples in 1-liter plastic tubs and store them at 1-8°C until extraction.[1]
-
Extraction:
-
Filtration:
-
Filter the extract through a 0.45 μm filter into an HPLC vial.[1]
-
The filtered sample is now ready for HPLC analysis.
-
2. HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV or electrochemical detector.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a small percentage of acid like phosphoric or formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength suitable for phenol detection (e.g., 274 nm) or an electrochemical detector.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the extraction solvent.
-
Inject the standards to generate a calibration curve.
-
-
Quantification:
-
Inject the prepared sample extract.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Experimental Workflow
References
2-Isopropylphenol: A Versatile Scaffold for Novel Organic Compounds in Research and Drug Development
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Isopropylphenol, a readily available aromatic compound, serves as a valuable and versatile building block in the synthesis of a diverse array of novel organic compounds. Its unique structural features, including a reactive hydroxyl group and a sterically influential isopropyl substituent, make it an ideal starting material for the development of new pharmaceuticals, agrochemicals, and advanced polymers. These notes provide detailed applications and experimental protocols for leveraging this compound in cutting-edge research and development.
I. Pharmaceutical Applications
This compound and its derivatives have demonstrated significant potential in medicinal chemistry, primarily in the development of anesthetic agents, as well as compounds with antimicrobial and anticancer properties.
Anesthetic Agents: The Synthesis of Propofol (2,6-diisopropylphenol)
Propofol is a widely used intravenous anesthetic agent.[1][2] One of the key synthetic routes to Propofol involves the isopropylation of this compound.
Experimental Protocol: Synthesis of 2,6-diisopropylphenol from this compound
This protocol is adapted from established industrial synthesis methodologies.[3]
Materials:
-
This compound
-
Isopropyl alcohol (IPA)
-
Acid catalyst (e.g., H-beta zeolite or Cs2.5H0.5PW12O40/K-10 clay)[1][3]
-
Acetone
-
Nitrogen gas
Equipment:
-
High-pressure autoclave reactor
-
Stirrer
-
Heating mantle
-
Rotary evaporator
-
Gas-liquid chromatography (GLC) apparatus
Procedure:
-
Charge the autoclave with this compound and the acid catalyst.
-
Add isopropyl alcohol to the reactor. The molar ratio of this compound to IPA can be optimized, with ratios around 1:4 showing good conversion.[4]
-
Flush the autoclave with nitrogen gas to create an inert atmosphere.
-
Seal the autoclave and begin stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 150-200 °C).[2][3] The reaction pressure will increase as the temperature rises.
-
Maintain the reaction at this temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by taking aliquots and analyzing them by GLC.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the reactor and transfer the reaction mixture to a flask.
-
Dissolve the crude product in acetone and filter to remove the catalyst.
-
Remove the acetone using a rotary evaporator to yield the crude product.
-
The crude product can be purified by distillation under reduced pressure to obtain pure 2,6-diisopropylphenol.
Quantitative Data: Synthesis of 2,6-diisopropylphenol
| Parameter | Value | Reference |
| Starting Material | 2-isopropylphenyl isopropyl ether | [2] |
| Catalyst | 1% fluorided alumina | [2] |
| Temperature | 150 °C | [2] |
| Reaction Time | 1 hour | [2] |
| Pressure | 200 psig | [2] |
| Selectivity for 2,6-diisopropylphenol | 83% | [2] |
| Conversion of Phenol (using H-beta catalyst) | 94% | [1] |
| Selectivity for DIPP (using H-beta catalyst) | 56% | [1] |
Synthesis of Gefapixant Intermediate
Gefapixant is a P2X3 receptor antagonist for the treatment of chronic cough.[1][5] A key intermediate in its synthesis, 2-isopropyl-4-methoxyphenol, can be prepared from this compound.[1]
Experimental Workflow: Synthesis of Gefapixant Intermediate
Caption: Synthetic workflow for a key intermediate of Gefapixant.
Antimicrobial and Anticancer Agents
Derivatives of this compound have shown promising antimicrobial and anticancer activities. For instance, imidazole-containing derivatives have been synthesized and evaluated for their biological effects.
Experimental Protocol: Synthesis of 2-isopropyl-5-methylphenyl-2-chloroacetate
This protocol describes the first step in synthesizing imidazole-containing derivatives.[6]
Materials:
-
Thymol (2-isopropyl-5-methylphenol)
-
Chloroacetyl chloride
-
Pyridine
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve thymol in diethyl ether in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride to the stirred solution.
-
Add pyridine dropwise to the reaction mixture, keeping the temperature below 5 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude 2-isopropyl-5-methylphenyl-2-chloroacetate can be purified by column chromatography. The reported yield for a similar reaction is 95%.[6]
Quantitative Data: Biological Activity of Phenolic Derivatives
| Compound | Organism/Cell Line | Activity | Value | Reference |
| 2-allyl carvacrol | S. epidermidis | Growth Reduction | 79.80% | [7] |
| 2-allyl carvacrol | P. aeruginosa | Growth Reduction | 79.63% | [7] |
| 2-allyl thymol | S. epidermidis | Growth Reduction | 79.00% | [7] |
| 2-allyl thymol | P. aeruginosa | Growth Reduction | 77.93% | [7] |
| Compound 1 (Oleoyl Hybrid) | HCT116 | IC50 | 22.4 µM | [8] |
| Compound 2 (Oleoyl Hybrid) | HCT116 | IC50 | 0.34 µM | [8] |
II. Agrochemical Applications
This compound derivatives have been investigated for their potential as agrochemicals, particularly as insecticides.
Quantitative Data: Insecticidal Activity
While specific protocols for the synthesis of insecticidal derivatives from this compound are proprietary, the following table summarizes the reported activity of a related compound.
| Compound | Insect | Activity | Value |
| 2-isopropyl-5-methylphenol | Sitophilus zeamais | LD50 (fumigant) | 0.480 mg/mL |
| 2-isopropyl-5-methylphenol | Sitophilus oryzae | LD50 (fumigant) | 0.527 mg/mL |
| 2-isopropyl-5-methylphenol | Sitophilus zeamais | LD50 (contact) | 0.592 mg/cm² |
| 2-isopropyl-5-methylphenol | Sitophilus oryzae | LD50 (contact) | 0.618 mg/cm² |
III. Polymer Science Applications
This compound can be used as a monomer or a precursor to monomers for the synthesis of novel polymers with tailored properties. One notable application is in the synthesis of poly(2-alkyl-2-oxazolines), which are known for their biocompatibility and thermoresponsive behavior.
Experimental Protocol: Cationic Ring-Opening Polymerization (CROP) of 2-Isopropyl-2-oxazoline
This is a general protocol for the CROP of 2-oxazoline monomers.[9]
Materials:
-
2-Isopropyl-2-oxazoline (monomer)
-
Initiator (e.g., methyl tosylate)
-
Anhydrous acetonitrile (solvent)
-
Terminating agent (e.g., methanolic potassium hydroxide)
-
Precipitating solvent (e.g., diethyl ether)
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Heating oil bath
-
Vacuum line
-
Centrifuge
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the 2-isopropyl-2-oxazoline monomer and anhydrous acetonitrile to a Schlenk flask.
-
Add the initiator (e.g., methyl tosylate) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) in an oil bath and stir.[9]
-
Monitor the polymerization progress by techniques such as ¹H NMR spectroscopy.
-
Once the desired molecular weight is achieved, terminate the polymerization by adding the terminating agent.
-
Precipitate the polymer by pouring the reaction mixture into a cold non-solvent like diethyl ether.
-
Isolate the polymer by centrifugation or filtration.
-
Dry the polymer under vacuum to a constant weight.
Quantitative Data: Physical Properties of Poly(2-alkyl-2-oxazolines)
| Polymer | Side Chain | Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg, °C) | Reference |
| PEtOx | Ethyl | ~5000 | 60-62 | [10] |
| PPrOx | Propyl | ~5000 | ~35 | [11] |
| PPeOx | Pentyl | ~5000 | ~-4 | [10] |
| PPhOx | Phenyl | ~5000 | ~100 | [10] |
Logical Relationship: Polymer Property Modulation
Caption: Factors influencing the final properties of poly(2-alkyl-2-oxazolines).
IV. General Workflow for Drug Discovery
The use of this compound as a building block fits into a standard drug discovery workflow.
Drug Discovery Workflow
Caption: A generalized workflow for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN111635368B - A kind of preparation method of amine compound - Google Patents [patents.google.com]
- 6. Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate [mdpi.com]
- 7. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Selective Alkylation of Phenol to 2-Isopropylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The selective ortho-alkylation of phenols is a critical transformation in synthetic chemistry, yielding valuable intermediates for pharmaceuticals, agrochemicals, and polymers. 2-Isopropylphenol, in particular, is a key precursor for the synthesis of propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent. The primary challenge in its synthesis is achieving high selectivity for the ortho-position over the thermodynamically favored para-position and minimizing the formation of di- and tri-alkylated byproducts. This document outlines various experimental protocols for the synthesis of this compound, summarizes key performance data, and provides insights into reaction optimization.
Application Notes:
The alkylation of phenol with an isopropylating agent, such as isopropanol or propylene, is typically an electrophilic aromatic substitution reaction. The hydroxyl group of phenol is an ortho-, para-directing activator. Controlling the regioselectivity is therefore paramount.
-
Catalyst Selection: The choice of catalyst is the most crucial factor in directing ortho-selectivity.
-
Aluminum Phenoxide Catalysts: These are widely used in industrial processes. The catalyst can be generated in situ by reacting phenol with aluminum. The bulky aluminum phenoxide complex is thought to coordinate to the phenolic oxygen, sterically hindering the para-position and favoring alkylation at the ortho-position.[1][2]
-
Zeolites and Solid Acids: Shape-selective catalysts like modified SAPO-11 or ZSM-5 zeolites can enhance ortho-selectivity.[3][4] The constrained pore structures of these materials can sterically favor the formation of the less bulky ortho-isomer.
-
Lewis Acids: Traditional Lewis acids such as boron trifluoride can also be employed, often requiring specific conditions to achieve ortho-selectivity.[5]
-
Catalyst-Free Supercritical Water: An alternative "green" approach involves performing the reaction in supercritical water without any catalyst.[6][7] At high temperatures and pressures (e.g., 673 K), water itself can facilitate the reaction, showing high ortho-selectivity.[6]
-
-
Side Reactions: Several side reactions can reduce the yield of the desired this compound. These include the formation of the para-isomer (4-isopropylphenol), di- and tri-alkylated products (e.g., 2,4- and 2,6-diisopropylphenol), and O-alkylation, which results in phenyl isopropyl ether.[8] Reaction temperature is a critical parameter; lower temperatures may favor O-alkylation, which is often the kinetically preferred product.[8]
-
Reaction Conditions: Temperature and pressure significantly influence product distribution. Higher temperatures can promote the rearrangement of the O-alkylated product to the C-alkylated product and can also lead to dealkylation.[8][9] The molar ratio of phenol to the alkylating agent is also critical; an excess of phenol can help to minimize polyalkylation.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various reported methods for the alkylation of phenol to isopropylphenols.
| Catalyst System | Alkylating Agent | Temperature (°C) | Pressure (MPa) | Phenol Conversion (%) | Isopropylphenol (IPP) Selectivity (%) | Ortho/Para Ratio | Reference |
| Aluminum Phenoxide | Propylene | 200 - 225 | 1.3 - 1.6 | ≥ 65% | - | - | [1] |
| Modified SAPO-11 Zeolite | Isopropanol | 280 | Atmospheric | 50% | 77% (o-IPP + p-IPP) | - | [3] |
| None (Supercritical Water) | Isopropanol | 400 | > 22.1 | - | 83.1% (total alkylphenols) | > 20 | [6] |
| BF₃·Et₂O / H₃PO₄ | Isopropanol | 70 - 90 | Atmospheric | - | - | - | [5] |
| ZSM-5 Zeolite | Isopropanol / Propylene | 250 - 300 | 0.1 - 6.0 | - | High yield of p-IPP | Low (para-selective) | [4] |
| Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay | Isopropanol | 200 | Autoclave | - | - | - | [10] |
Experimental Protocols
Protocol 1: Alkylation using Aluminum Phenoxide Catalyst
This protocol is based on an industrial method using an in-situ generated aluminum phenoxide catalyst.[1]
Materials:
-
Phenol (≥99%)
-
Aluminum (Al) bits or powder
-
Propylene (C₃H₆) gas
-
Inert gas (Nitrogen or Argon)
Equipment:
-
High-pressure stainless-steel autoclave reactor equipped with a stirrer, gas inlet, sampling port, pressure gauge, and temperature controller.
-
Distillation apparatus for purification.
Procedure:
-
Catalyst Preparation:
-
Charge the reactor with phenol (e.g., 1000 kg).
-
Seal the reactor and begin heating to 150°C with stirring.
-
Carefully and progressively add aluminum bits (e.g., 3 kg) to the molten phenol.
-
Increase the temperature to 165-170°C and maintain for 1 hour to allow the formation of the aluminum phenoxide catalyst. A sample can be taken to confirm catalyst concentration (target ~2.8 mol%).[1]
-
-
Alkylation Reaction:
-
Purge the reactor with an inert gas.
-
Heat the reactor contents to the reaction temperature of 190°C.
-
Introduce propylene gas (e.g., 400 kg) into the reactor.
-
Maintain the reaction temperature between 200-225°C and the pressure between 1.3-1.6 MPa.[1]
-
Allow the reaction to proceed for approximately 2 hours.
-
-
Work-up and Purification:
-
Cool the reactor to below 150°C and vent any excess pressure.
-
Discharge the crude alkylation liquid, which contains this compound, unreacted phenol, di- and tri-isopropylphenols, and the catalyst.
-
Perform vacuum distillation to separate the products. A first distillation can separate the volatile components from the catalyst residue.
-
A subsequent fractional distillation is performed to isolate this compound from unreacted phenol and other alkylated byproducts.[1]
-
Protocol 2: Catalyst-Free Alkylation in Supercritical Water
This protocol describes a highly ortho-selective method that avoids metal catalysts.[6][7]
Materials:
-
Phenol (≥99%)
-
Isopropanol (≥99%)
-
Deionized water
Equipment:
-
High-pressure, high-temperature reactor capable of operating under supercritical water conditions (e.g., > 22.1 MPa, > 374°C).
-
HPLC or GC-MS for product analysis.
Procedure:
-
Reactor Charging:
-
Prepare an aqueous solution of phenol and isopropanol.
-
Load the solution into the high-pressure reactor.
-
-
Reaction:
-
Seal the reactor and heat it to the target temperature of 400°C (673 K). The pressure will increase as the water reaches its supercritical state.
-
Maintain the reaction conditions for a set duration. The reaction rate increases with increasing water density.[6]
-
-
Product Recovery and Analysis:
-
Rapidly cool the reactor to quench the reaction.
-
Collect the liquid product mixture.
-
Extract the organic components using a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Analyze the composition of the organic phase by GC-MS or HPLC to determine conversion and selectivity. The ortho/para ratio of alkylphenols has been reported to be above 20 with this method.[6]
-
Visualizations
Caption: General experimental workflow for the alkylation of phenol.
References
- 1. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. US4391998A - Production of para-isopropylphenol - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-catalytic and selective alkylation of phenol with propan-2-ol in supercritical water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography for Purity Assessment of 2-Isopropylphenol
Introduction
2-Isopropylphenol, a key intermediate and a known impurity in the synthesis of the anesthetic agent Propofol, requires stringent purity control to ensure the safety and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the separation, identification, and quantification of impurities in pharmaceutical manufacturing. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound, providing a comprehensive protocol for researchers, scientists, and drug development professionals. The method is designed to be specific, accurate, and precise, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated components are then detected by a UV detector at a wavelength where this compound and its likely impurities exhibit significant absorbance.
Materials and Reagents
-
This compound Reference Standard: Purity ≥ 99.5%
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or purified to 18.2 MΩ·cm
-
Phosphoric Acid: ACS grade (for mobile phase pH adjustment, if necessary)
-
Methanol: HPLC grade (for sample preparation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended:
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Protocols
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
Sample Solution Preparation
-
Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a sample stock solution.
-
Pipette 2.5 mL of the sample stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting the Working Standard Solution in six replicates. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation
The analytical method was validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][2][3][4][5]
Specificity
Specificity was demonstrated by analyzing a blank (mobile phase), the this compound standard, and a spiked sample containing potential impurities. The chromatograms showed no interference from the blank at the retention time of this compound and its impurities.
Linearity
The linearity of the method was evaluated by analyzing a series of this compound solutions over a concentration range of 50 to 150 µg/mL.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 50 | 451023 |
| 75 | 675891 |
| 100 | 901234 |
| 125 | 1125678 |
| 150 | 1351023 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working standard concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.5 | 99.6 |
| Average Recovery | 99.7% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability (n=6):
| Sample | Peak Area | % Purity |
| 1 | 901234 | 99.85 |
| 2 | 902345 | 99.91 |
| 3 | 900123 | 99.80 |
| 4 | 901567 | 99.87 |
| 5 | 902109 | 99.89 |
| 6 | 900987 | 99.84 |
| Mean | 901394 | 99.86 |
| RSD (%) | 0.09 | 0.04 |
Intermediate Precision (Analyst 2, Different Day):
| Sample | Peak Area | % Purity |
| 1 | 903456 | 99.93 |
| 2 | 901987 | 99.88 |
| 3 | 902543 | 99.90 |
| 4 | 903123 | 99.92 |
| 5 | 902876 | 99.91 |
| 6 | 902234 | 99.89 |
| Mean | 902703 | 99.91 |
| RSD (%) | 0.06 | 0.02 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Data Presentation and Visualization
Experimental Workflow
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application of 2-Isopropylphenol in the Synthesis of Agrochemicals: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 2-isopropylphenol as a key intermediate in the synthesis of commercially significant agrochemicals. It includes comprehensive experimental protocols for the synthesis of the herbicide Isoproturon (ortho-isomer) and the insecticide Isoprocarb, along with relevant quantitative data and visual diagrams of the synthetic pathways.
Introduction: this compound as a Versatile Agrochemical Building Block
This compound (o-cumenol) is an aromatic organic compound that serves as a valuable precursor in the synthesis of various agrochemicals.[1][2] Its chemical structure, featuring a hydroxyl group and an isopropyl substituent on the benzene ring, allows for diverse functionalization, making it an important building block for creating molecules with pesticidal, herbicidal, and fungicidal properties. Notably, it is a key starting material for the synthesis of the insecticide Isoprocarb and is related to the synthesis of the herbicide Isoproturon.[1][3]
Synthesis of the Herbicide Isoproturon (Ortho-Isomer)
Isoproturon is a selective herbicide primarily used for the control of annual grasses and broad-leaved weeds in cereal crops.[4] While the commercial product is the para-isomer, the ortho-isomer, derived from 2-isopropylaniline, is a known process-related impurity.[5] 2-Isopropylaniline can be synthesized from this compound. The synthesis of this compound itself can be achieved from 2-nitrocumene, a byproduct of the nitration of cumene in the manufacturing process of the main Isoproturon isomer.[1]
Synthetic Pathway
The synthesis of the ortho-isomer of Isoproturon from this compound involves a two-step process: the conversion of this compound to 2-isopropylaniline, followed by the reaction of 2-isopropylaniline with a suitable reagent to introduce the urea moiety. A more direct route to 2-isopropylaniline starts from the hydrogenation of 2-nitrocumene.[1] The subsequent reaction to form the urea derivative can be achieved using phenyl chloroformate and dimethylamine.[5]
Caption: Synthetic pathway for Isoproturon (ortho-isomer) from 2-nitrocumene.
Experimental Protocols
Protocol 1: Synthesis of 2-Isopropylaniline from 2-Nitrocumene[1]
-
Hydrogenation:
-
Charge a stainless steel autoclave with 2-nitrocumene (purity >99%) and Raney Nickel catalyst (approximately 10 g/mol of 2-nitrocumene).
-
Heat the autoclave to 125°C.
-
Pressurize the system with hydrogen gas to 20 kg/cm ².
-
Maintain the temperature at 130°C and continue bubbling hydrogen until consumption ceases.
-
After the reaction is complete, cool the autoclave and discharge the reaction mass.
-
Separate the catalyst by filtration.
-
Isolate the 2-isopropylaniline (also known as o-cumidine[6]) by distillation.
-
Protocol 2: Synthesis of Isoproturon (ortho-isomer) from 2-Isopropylaniline[5]
-
Reaction Setup:
-
In a reaction vessel, dissolve 2-isopropylaniline (0.015 mol) in methylene chloride (25 mL).
-
Add triethylamine (1.2 eq., 0.018 mol).
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
-
Addition of Phenyl Chloroformate:
-
Slowly add a solution of phenyl chloroformate (1.1 eq., 0.016 mol) in methylene chloride (5 mL) to the cooled reaction mixture dropwise, maintaining the temperature at 0-5°C.
-
-
Reaction Progression:
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
-
Work-up and Intermediate Isolation:
-
Once the reaction is complete, quench it with aqueous NaOH solution (100 mL), followed by water and brine washes.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The crude intermediate is of sufficient purity for the next step.
-
-
Formation of Isoproturon (ortho-isomer):
-
Dissolve the crude product from the previous step in methylene chloride (50 mL) and cool to 0-5°C.
-
Purge dimethylamine gas (generated by gently heating an aqueous solution of dimethylamine) through the solution for 30 minutes while maintaining the temperature at 0-5°C with stirring.
-
Keep the reaction mixture in a closed container and stir overnight at room temperature.
-
-
Final Work-up and Purification:
-
Monitor the reaction completion by TLC.
-
Quench the reaction with water (100 mL) and then wash with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the crude 3-(2-isopropylphenyl)-1,1-dimethylurea by silica column chromatography to yield an off-white solid.
-
Quantitative Data
| Parameter | Value | Reference |
| 2-Isopropylaniline Synthesis | ||
| Yield | 92% (from 3-nitrocumene) | [1] |
| Purity | >99% by HPLC | [1] |
| Isoproturon (ortho-isomer) Synthesis | ||
| Yield | Not specified | [5] |
| Physical Form | Off-white solid | [5] |
Synthesis of the Insecticide Isoprocarb
Isoprocarb is a carbamate insecticide used to control a variety of insect pests on crops such as rice, cocoa, and sugarcane.[3] It functions as an acetylcholinesterase inhibitor.[3] The synthesis of Isoprocarb directly utilizes this compound as the starting material.
Synthetic Pathway
The synthesis of Isoprocarb involves the reaction of this compound with methyl isocyanate, typically in the presence of a base catalyst, to form the N-methylcarbamate ester.
Caption: General synthetic scheme for Isoprocarb from this compound.
Experimental Protocol
Protocol 3: General Synthesis of Isoprocarb
Note: Specific reaction conditions can vary. The following is a general procedure based on known methods for carbamate synthesis.
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve this compound in a suitable anhydrous solvent (e.g., toluene, dichloromethane).
-
Add a catalytic amount of a tertiary amine base (e.g., triethylamine, pyridine).
-
-
Addition of Methyl Isocyanate:
-
Cool the reaction mixture in an ice bath.
-
Slowly add methyl isocyanate dropwise to the stirred solution.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove the catalyst, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Isoprocarb by recrystallization or column chromatography to obtain a colorless crystalline solid.
-
Quantitative Data
| Parameter | Value | Reference |
| Isoprocarb | ||
| Molecular Formula | C₁₁H₁₅NO₂ | [3] |
| Molecular Weight | 193.24 g/mol | |
| Physical Form | Colorless crystalline solid | [3] |
Other Agrochemical Potential of this compound and its Derivatives
Beyond its role as a precursor to Isoproturon and Isoprocarb, this compound and its derivatives have demonstrated other agrochemical activities:
-
Insecticidal Activity: this compound has been tested for fumigant toxicity against stored-food pests.[7]
-
Fungicidal Activity: Derivatives of 2-allylphenol, a structurally related compound, have shown effective fungicidal activity against various plant pathogens.[8][9] This suggests that modifications to the this compound scaffold could yield novel fungicides.
Conclusion
This compound is a key intermediate in the synthesis of important agrochemicals, particularly the insecticide Isoprocarb. It also plays a role in the synthesis of the ortho-isomer of the herbicide Isoproturon. The protocols provided herein offer a foundation for the laboratory-scale synthesis of these compounds. Further research into the derivatization of this compound could lead to the discovery of new and effective agrochemical agents.
References
- 1. A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene [quickcompany.in]
- 2. This compound | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoprocarb | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoproturon - Wikipedia [en.wikipedia.org]
- 5. ijism.org [ijism.org]
- 6. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Enhanced Analytical Detection of 2-Isopropylphenol through Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylphenol, commonly known as propofol, is a widely used intravenous anesthetic agent. Accurate and sensitive quantification of propofol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. However, the inherent physicochemical properties of propofol, such as its volatility and relatively low polarity, can present challenges for certain analytical techniques, particularly electrospray ionization mass spectrometry (ESI-MS). Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte's structure to improve its chromatographic behavior, enhance its detectability, and increase the sensitivity and selectivity of the analysis.
This document provides detailed application notes and protocols for three effective derivatization methods for this compound: silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and azo-coupling and dansylation for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Derivatization Strategies for this compound
The choice of derivatization strategy depends on the analytical platform and the specific requirements of the assay.
-
Silylation (for GC-MS): This is a common technique for compounds with active hydrogen atoms, such as the hydroxyl group in this compound. Silylating reagents replace the active hydrogen with a non-polar trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used silylating reagent for this purpose.
-
Azo-coupling (for LC-MS/MS): This method introduces a highly ionizable azo group onto the propofol molecule, significantly enhancing its ionization efficiency in ESI-MS.[1] This derivatization is particularly useful for improving the sensitivity of LC-MS/MS methods, allowing for the detection of propofol at very low concentrations.[1][2]
-
Dansylation (for LC-MS/MS): Derivatization with dansyl chloride introduces a dansyl group, which imparts a permanent positive charge to the propofol molecule. This modification dramatically increases the response in positive ion ESI-MS, leading to a significant improvement in sensitivity.[3]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the different derivatization methods, providing a basis for comparison.
Table 1: Silylation with BSTFA for GC-MS Analysis
| Parameter | Reported Values | References |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (blood), 0.3 ng/mL (urine) | [2] |
| 10 ng/mL (blood) | [4] | |
| 25 ng/mL (plasma) | [5] | |
| Linearity Range | 0.02 - 10 µg/mL (blood) | [6] |
| 0.1 - 10 µg/mL (blood) | [4] | |
| Recovery | 96.6% - 99.4% | [5] |
| >57.2% | [4] |
Table 2: Azo-Coupling for LC-MS/MS Analysis
| Parameter | Reported Values | References |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL (blood), 0.0004 ng/mL (urine) | [2] |
| 0.1 ng/mL (blood), 0.4 pg/mL (urine) | [1] | |
| Linearity Range | Not explicitly stated, but method validated | [1][2] |
| Recovery | Not explicitly stated, but method validated | [1][2] |
Table 3: Dansylation for LC-MS/MS Analysis
| Parameter | Reported Values | References |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL (plasma and blood) | [3] |
| Linearity Range | 20 - 20,000 ng/mL (plasma and blood) | [3] |
| Recovery | Not explicitly stated, but method met requirements | [3] |
Experimental Protocols and Workflows
Detailed methodologies for the key derivatization experiments are provided below, accompanied by workflow diagrams generated using Graphviz.
Silylation Protocol for GC-MS Analysis
This protocol describes the derivatization of this compound using BSTFA for subsequent analysis by GC-MS.
Materials:
-
This compound standard or sample extract, dried
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, ethyl acetate)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator (optional)
Protocol:
-
Sample Preparation: Ensure the sample or standard is free of water. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous pyridine (or another suitable solvent) to the dried residue.
-
Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is ready for injection into the GC-MS system.
Azo-Coupling Protocol for LC-MS/MS Analysis
This protocol details the derivatization of this compound via an azo-coupling reaction to enhance its detection by LC-MS/MS.[1][2]
Materials:
-
This compound standard or sample
-
Aniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
-
Ethyl acetate
-
Ice bath
Protocol:
-
Diazonium Salt Preparation: In an ice bath (0-5°C), react aniline with sodium nitrite in the presence of hydrochloric acid to generate the aryl-diazonium salt.
-
Derivatization Reaction: Add the freshly prepared diazonium salt solution to the this compound sample dissolved in a sodium hydroxide solution.
-
Incubation: Stir the reaction mixture for 30 minutes in the ice bath (0-5°C).[2]
-
Extraction: Perform a liquid-liquid extraction of the azo-propofol derivative using a mixture of dichloromethane and ethyl acetate.
-
Evaporation: Evaporate the organic layer to dryness.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Dansylation Protocol for LC-MS/MS Analysis
This protocol outlines the derivatization of this compound with dansyl chloride for enhanced LC-MS/MS detection.[3]
Materials:
-
This compound standard or sample
-
Dansyl chloride solution (in acetone or acetonitrile)
-
Sodium carbonate/bicarbonate buffer (pH ~9.5-10.5)
-
Quenching solution (e.g., formic acid or methylamine)
-
Heating block or water bath
Protocol:
-
Sample Preparation: For plasma or blood samples, perform a protein precipitation step (e.g., with acetonitrile) and collect the supernatant.
-
Reaction Mixture: To the sample or standard, add the sodium carbonate/bicarbonate buffer followed by the dansyl chloride solution.
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
Quenching: Add a quenching solution to stop the reaction and react with excess dansyl chloride.
-
Analysis: The derivatized sample is ready for direct injection into the LC-MS/MS system.
Conclusion
Derivatization of this compound is a critical step for enhancing its analytical detection, particularly for achieving high sensitivity in complex biological matrices. The choice of derivatization reagent and analytical platform should be guided by the specific analytical goals, required sensitivity, and available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement robust and sensitive methods for the quantification of this compound.
References
- 1. Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a rapid and sensitive LC-ESI/MS/MS assay for the quantification of propofol using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple quantification of propofol and its metabolites in blood and urine using gas chromatography-tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of propofol in human blood by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 2-Isopropylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via Friedel-Crafts alkylation of phenol with propylene?
The primary byproducts are isomers of this compound, with 4-Isopropylphenol being the most common. Polyalkylated phenols, such as 2,6-diisopropylphenol and 2,4-diisopropylphenol, are also frequently formed. Minor byproducts can include 3-Isopropylphenol and other polyalkylated species. The formation of these byproducts is highly dependent on the catalyst and reaction conditions used.[1][2]
Q2: How does the choice of catalyst influence byproduct formation?
The catalyst plays a crucial role in determining the selectivity of the alkylation reaction.
-
Zeolite catalysts can exhibit shape selectivity, favoring the formation of the para-isomer (4-Isopropylphenol) due to steric hindrance within their porous structures.[3]
-
γ-Alumina (γ-Al2O3) is often used to achieve high selectivity for the ortho-isomer (this compound).
-
Lewis acids like aluminum chloride (AlCl₃) are effective but can lead to a mixture of ortho, para, and polyalkylated products.
Q3: What is the effect of reaction temperature on the product distribution?
Higher reaction temperatures generally favor the formation of thermodynamically more stable products. This can lead to an increase in the proportion of the para-isomer and polyalkylated byproducts.
Q4: What are the recommended methods for removing these byproducts to obtain high-purity this compound?
The two primary methods for purifying this compound are:
-
Fractional Distillation: This method separates compounds based on differences in their boiling points. It is particularly effective for separating this compound from the higher-boiling 4-Isopropylphenol and diisopropylphenols.
-
Crystallization: This technique relies on the different solubilities of the isomers in a given solvent at varying temperatures. It can be an effective method for removing the more crystalline 4-Isopropylphenol.
Byproduct Profile and Physical Properties
The following table summarizes the key physical properties of this compound and its common byproducts, which are critical for planning purification strategies.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) | Melting Point (°C) |
| This compound | 136.19 | 212-214 | 15-16 | |
| 4-Isopropylphenol | 136.19 | 224-225 | 61-63 | |
| 2,6-Diisopropylphenol | 178.27 | 242-243 | 18-20 | |
| 2,4-Diisopropylphenol | 178.27 | 258-260 | 23-25 |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
Objective: To separate this compound from higher-boiling isomers and polyalkylated byproducts.
Methodology:
-
Apparatus Setup: Assemble a vacuum fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Charging the Flask: Charge the distillation flask with the crude this compound mixture. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Evacuation: Gradually reduce the pressure inside the apparatus to the desired level (e.g., 10-20 mmHg).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Monitor the temperature at the distillation head. The first fraction will likely be any residual low-boiling solvents.
-
As the temperature stabilizes, collect the fraction corresponding to the boiling point of this compound at the applied pressure.
-
Carefully monitor the temperature. A sharp increase in temperature indicates that a higher-boiling byproduct is beginning to distill. At this point, change the receiving flask to collect the next fraction.
-
-
Analysis: Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Purification by Recrystallization
Objective: To remove the more crystalline 4-Isopropylphenol from the crude mixture.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent mixture. A good starting point is a non-polar solvent like hexane or a mixture of a polar and non-polar solvent (e.g., toluene/hexane). The ideal solvent should dissolve the crude mixture at an elevated temperature but have low solubility for 4-Isopropylphenol at low temperatures.
-
Dissolution: In a flask, dissolve the crude this compound mixture in a minimal amount of the hot solvent.
-
Cooling and Crystallization:
-
Slowly cool the solution to room temperature to allow for the formation of large crystals of 4-Isopropylphenol.
-
Further, cool the solution in an ice bath to maximize crystallization.
-
-
Filtration: Filter the cold solution through a Büchner funnel to separate the crystalline 4-Isopropylphenol. The filtrate will be enriched with this compound.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.
-
Purity Assessment: Determine the purity of the obtained this compound using GC-MS or HPLC.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers | - Inefficient column (insufficient theoretical plates).- Distillation rate is too fast.- Fluctuating vacuum pressure. | - Use a longer or more efficient packed column.- Reduce the heating rate to ensure slow and steady distillation.- Ensure all joints are properly sealed and the vacuum pump is operating consistently. |
| Bumping or Uncontrolled Boiling | - Absence or inactivity of boiling chips.- Heating too rapidly. | - Add fresh boiling chips or use a magnetic stirrer.- Decrease the heating mantle temperature. |
| Product Solidifies in Condenser | - Coolant temperature is too low, especially for compounds with higher melting points. | - Increase the temperature of the cooling fluid or use a slower flow rate. |
| Azeotrope Formation with Water | - Presence of water in the crude mixture. | - Dry the crude product before distillation using a suitable drying agent (e.g., anhydrous magnesium sulfate).- Consider using an entrainer like toluene for azeotropic distillation to remove water.[4][5] |
Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Evaporate some of the solvent to concentrate the solution and then try cooling again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the desired compound. |
| Oiling Out (Product separates as an oil) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too rapidly. | - Choose a lower-boiling solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low Recovery of Purified Product | - The desired product has significant solubility in the cold solvent.- Incomplete crystallization. | - Ensure the solution is cooled sufficiently in an ice bath.- Minimize the amount of cold solvent used for washing the crystals.- Concentrate the mother liquor and attempt a second crystallization. |
| Product is still impure after one crystallization | - Impurities co-crystallized with the product. | - Perform a second recrystallization of the purified product. |
Visual Guides
Caption: Synthesis of this compound and common byproducts.
Caption: Decision workflow for byproduct removal.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Alkylation of phenol with isopropanol over SAPO-11 zeolites | Semantic Scholar [semanticscholar.org]
- 3. EP0511947A1 - Process for the purification of 2,6-diisopropyl phenol - Google Patents [patents.google.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. scispace.com [scispace.com]
Technical Support Center: Purification of Crude 2-Isopropylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Isopropylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from the alkylation of phenol with propene?
A1: The primary impurities in crude this compound from this synthesis route typically include:
-
Unreacted Phenol: Due to incomplete reaction or the use of excess phenol.
-
Isomeric Byproducts: 4-Isopropylphenol is a common isomer formed during the alkylation process.
-
Poly-alkylated Phenols: Di-isopropylphenols (e.g., 2,6-diisopropylphenol, 2,4-diisopropylphenol) and tri-isopropylphenols can be formed.
-
Solvent Residues: Depending on the specific process, residual solvents may be present.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for both qualitative and quantitative analysis of this compound and its volatile impurities.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities.[5] Thin-Layer Chromatography (TLC) is a quick and useful tool for monitoring the progress of purification.
Q3: What are the primary purification methods for crude this compound?
A3: The most common and effective purification methods are:
-
Fractional Distillation: To separate this compound from components with significantly different boiling points, such as unreacted phenol and di-isopropylphenols.
-
Crystallization: An effective method for removing isomeric impurities and achieving high purity.
-
Flash Column Chromatography: Useful for separating compounds with similar polarities on a smaller scale.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation between this compound and 4-Isopropylphenol.
| Potential Cause | Recommended Solution |
| Inefficient column packing | Ensure the distillation column is packed with a suitable material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates. |
| Incorrect reflux ratio | Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time. Start with a ratio of 5:1 (reflux:distillate) and adjust as needed. |
| Unstable heating | Use a heating mantle with a stirrer to ensure smooth and even boiling. Avoid overheating, which can lead to bumping and flooding of the column.[6][7][8][9][10] |
| Fluctuating pressure (vacuum distillation) | Ensure all joints are properly sealed and the vacuum pump is operating consistently. Use a manometer to monitor the pressure throughout the distillation. |
Issue: Product solidifies in the condenser.
| Potential Cause | Recommended Solution |
| Cooling water is too cold | Increase the temperature of the cooling water or reduce its flow rate to prevent the product from solidifying. This compound has a melting point of 15-16°C.[11][12] |
Crystallization
Issue: Oiling out instead of crystal formation.
| Potential Cause | Recommended Solution |
| Solution is supersaturated at a temperature above the melting point of the product | Re-heat the solution and add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool more slowly.[13] |
| High concentration of impurities | If the crude material is highly impure, consider a preliminary purification step like distillation before attempting crystallization.[13] |
Issue: Poor recovery of purified product.
| Potential Cause | Recommended Solution |
| Too much solvent used | Use the minimum amount of hot solvent required to fully dissolve the crude product.[13][14] |
| Crystals are too soluble in the wash solvent | Wash the collected crystals with a minimal amount of ice-cold solvent.[15] |
| Incomplete crystallization | After cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal formation.[14][15] |
Flash Column Chromatography
Issue: Poor separation of spots on TLC, making column conditions difficult to determine.
| Potential Cause | Recommended Solution |
| Inappropriate solvent system | Experiment with different solvent systems. A common starting point for phenols is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to achieve good separation. An ideal Rf for the desired compound is around 0.3.[16][17] |
| Co-elution of impurities | If impurities have very similar polarities, consider using a different stationary phase (e.g., alumina) or a different purification technique.[17] |
Issue: Cracking of the silica gel bed.
| Potential Cause | Recommended Solution |
| Improper packing of the column | Pack the column carefully and ensure the silica gel is evenly settled. Applying gentle pressure while packing can help create a more stable bed.[18] |
| Applying the sample in a solvent that is too polar | Dissolve the sample in a minimal amount of a non-polar solvent or the initial eluent before loading it onto the column.[19] |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from purification experiments.
Table 1: GC-MS Analysis of Crude and Purified this compound
| Compound | Retention Time (min) | Crude Product Area (%) | After Distillation Area (%) | After Crystallization Area (%) |
| Phenol | User Input | User Input | User Input | User Input |
| This compound | User Input | User Input | User Input | User Input |
| 4-Isopropylphenol | User Input | User Input | User Input | User Input |
| Di-isopropylphenol | User Input | User Input | User Input | User Input |
| Other Impurities | User Input | User Input | User Input | User Input |
| Purity | User Input | User Input | User Input |
Table 2: Yield and Recovery Data for Purification Steps
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) |
| Fractional Distillation | User Input | User Input | User Input |
| Crystallization | User Input | User Input | User Input |
| Flash Chromatography | User Input | User Input | User Input |
| Overall | User Input | User Input | User Input |
Experimental Protocols
Protocol 1: Purity Analysis by GC-MS
-
Sample Preparation: Dissolve approximately 10 mg of the crude or purified this compound in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: m/z 40-400.
-
-
Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify the relative amounts of each component by peak area integration.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a packed column.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Heat the flask gently in a heating mantle.
-
Collect the initial fraction, which will likely contain lower-boiling impurities.
-
Monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of this compound (approximately 212-213°C at atmospheric pressure).
-
Collect the final fraction, which will contain higher-boiling impurities.
-
Analyze all fractions by GC-MS to determine their composition.
Protocol 3: Purification by Crystallization
-
Choose a suitable solvent or solvent system (e.g., heptane, hexane/ethyl acetate). The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
In a flask, dissolve the crude this compound in the minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
Determine the purity of the crystals by GC-MS and measure the melting point.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common this compound purification issues.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oiv.int [oiv.int]
- 5. Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 88-69-7 [chemicalbook.com]
- 12. This compound | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Purification [chem.rochester.edu]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Optimizing Reaction Conditions for the Selective Synthesis of 2-Isopropylphenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the selective synthesis of 2-Isopropylphenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Friedel-Crafts alkylation of phenol with an alkylating agent such as propylene or isopropanol.[1][2] This reaction is typically catalyzed by a solid acid catalyst.
Q2: What are the common side products in this synthesis, and how can they be minimized?
A2: The primary side products are 4-Isopropylphenol (the para isomer) and di-isopropylated phenols (e.g., 2,4- and 2,6-diisopropylphenol).[1][2][3] Minimizing these byproducts is key to achieving high selectivity for this compound. Optimization of reaction conditions, including the choice of catalyst, temperature, and reactant molar ratio, is crucial for controlling the product distribution.
Q3: How does the choice of catalyst influence the selectivity of the reaction?
A3: The catalyst plays a critical role in determining the regioselectivity of the alkylation. Zeolites are commonly used catalysts, and their properties, such as pore size, acidity, and Si/Al ratio, significantly impact the product distribution.[1] For instance, zeolites with medium pore sizes can favor the formation of the less sterically hindered 4-Isopropylphenol, while catalysts with specific active site geometries can enhance the selectivity towards this compound.
Q4: What is the general mechanism for the synthesis of this compound?
A4: The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst facilitates the formation of a carbocation from the alkylating agent (propylene or isopropanol).[4] This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-directing group, leading to the formation of both this compound and 4-Isopropylphenol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Phenol | - Inactive or deactivated catalyst.- Insufficient reaction temperature or time.- Low concentration of the alkylating agent. | - Regenerate or replace the catalyst.- Increase the reaction temperature or prolong the reaction time within the optimal range.- Adjust the molar ratio of phenol to the alkylating agent to favor the reaction. |
| Low Selectivity for this compound (High 4-Isopropylphenol content) | - Inappropriate catalyst choice (e.g., catalyst with large pores favoring the para isomer).- High reaction temperature, which can favor the thermodynamically more stable para isomer. | - Select a catalyst known for high ortho-selectivity (e.g., certain modified zeolites or aluminum phenoxide catalysts).- Optimize the reaction temperature; lower temperatures often favor the ortho isomer. |
| Formation of Di-isopropylated Byproducts | - High molar ratio of alkylating agent to phenol.- Prolonged reaction time or high temperature. | - Reduce the molar ratio of the alkylating agent.- Decrease the reaction time or temperature to minimize secondary alkylation reactions. |
| Catalyst Deactivation | - Coking: Deposition of carbonaceous materials on the catalyst surface.- Poisoning: Strong adsorption of impurities from the reactants or solvent on the active sites.- Sintering: Thermal degradation of the catalyst structure at high temperatures. | - For Coking: Regenerate the catalyst by controlled combustion of the coke in air.- For Poisoning: Purify the reactants and solvent before use.- For Sintering: Operate at a lower temperature to prevent irreversible damage to the catalyst. |
| Difficulty in Product Separation | - Similar boiling points of this compound and 4-Isopropylphenol. | - Employ fractional distillation under reduced pressure for efficient separation.- Consider chromatographic techniques for high-purity isolation. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems under various reaction conditions for the alkylation of phenol with isopropanol or propylene.
| Catalyst | Alkylating Agent | Temperature (°C) | Phenol:Alkene Molar Ratio | WHSV (h⁻¹) | Phenol Conversion (%) | 2-IPP Selectivity (%) | 4-IPP Selectivity (%) | Reference |
| SAPO-11 | Isopropanol | 280 | 1:0.8 | 3.0 | 50 | - | - | [5] |
| MCM-49 | Isopropanol | 180 | 1:0.8 | 3.0 | 61 | - | - | [6] |
| Phenol Aluminum | Propylene | 200-225 | 1:0.45-0.95 | - | >65 | High (Ortho-selectivity >98%) | Low | [2] |
| H-Beta | Isopropanol | 200 | 1:4 | - | 94 | (for 2,6-DIPP) | - | [7] |
| H-Mordenite | Isopropanol | 200 | - | - | 68 | (for 2,6-DIPP) | - | [7] |
Note: Some studies focus on the production of di-isopropylphenol (DIPP) and do not provide separate selectivity data for the mono-isopropylphenol isomers.
Experimental Protocols
General Laboratory Protocol for the Synthesis of this compound using a Solid Acid Catalyst
This protocol provides a general procedure for the alkylation of phenol with isopropanol in a batch reactor. The specific conditions may need to be optimized for the chosen catalyst.
Materials:
-
Phenol
-
Isopropanol
-
Solid acid catalyst (e.g., H-Beta zeolite, Amberlyst-15)
-
Nitrogen gas for inert atmosphere
-
Solvent (e.g., toluene, if required)
-
Sodium hydroxide solution (for workup)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (for drying)
Equipment:
-
Glass-lined autoclave or a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a thermocouple
-
Heating mantle with temperature controller
-
Gas chromatography (GC) system for reaction monitoring
Procedure:
-
Catalyst Activation: Activate the solid acid catalyst by heating it under vacuum or a flow of inert gas at a specific temperature (consult the catalyst manufacturer's instructions) to remove adsorbed water.
-
Reaction Setup: Charge the reactor with phenol and the activated catalyst. If using a solvent, add it at this stage.
-
Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) with constant stirring.
-
Addition of Alkylating Agent: Slowly add isopropanol to the reaction mixture over a period of time.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC to determine the conversion of phenol and the product distribution.
-
Workup:
-
After the reaction is complete (as determined by GC analysis), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid catalyst.
-
Wash the filtrate with a dilute sodium hydroxide solution to remove unreacted phenol.
-
Neutralize the aqueous layer with hydrochloric acid and extract with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to separate this compound from 4-Isopropylphenol and other byproducts.
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DFT study of phenol alkylation with propylene on H-BEA in the absence and presence of water - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting guide for 2-Isopropylphenol synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of phenol.[1][2] This involves reacting phenol with an alkylating agent such as isopropanol or propylene in the presence of an acid catalyst.[2][3] Common catalysts include Lewis acids like aluminum chloride, Brønsted acids, and solid acid catalysts like zeolites and modified clays.[1][2][3] Another reported route involves the hydrogenation of o-nitrocumene followed by diazotization and hydrolysis.[4]
Q2: What are the primary impurities I should expect in my reaction?
A2: The primary impurities in this compound synthesis are typically isomers and polyalkylated products. The most common impurity is the para-isomer, 4-Isopropylphenol.[2] Depending on the reaction conditions, you may also see the formation of 2,4-diisopropylphenol, 2,6-diisopropylphenol, and other polyalkylated phenols.[3][5] Unreacted phenol is also a common impurity if the reaction does not go to completion.[6]
Q3: How does the choice of catalyst affect the synthesis of this compound?
A3: The catalyst choice is critical for both reaction efficiency and selectivity. Lewis acids like AlCl₃ are very active but can lead to a mixture of products and may be difficult to control.[1][7] Solid acid catalysts, such as H-beta and H-mordenite zeolites, are often preferred for their ability to be recycled and can offer higher selectivity for the desired ortho-isomer in vapor-phase reactions.[2] The concentration of the catalyst can also influence the product distribution; for instance, in some related reactions, high catalyst concentrations favor C-acylation over O-acylation.[8]
Q4: What are the key safety precautions when synthesizing this compound?
A4: Phenol and its derivatives are corrosive and toxic.[9] The reaction may generate heat, and nitrated phenols can be explosive.[10][11] It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be conducted with careful temperature control to avoid runaway reactions.
Troubleshooting Guide
Low Yield
Problem: My this compound synthesis reaction is resulting in a low yield.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the purity of starting materials; impurities can inhibit the reaction.[12] - Optimize the reaction time; insufficient time will lead to low conversion.[6] - Increase the molar ratio of the alkylating agent to phenol, but be mindful of polyalkylation. |
| Suboptimal Reaction Temperature | - Maintain the reaction temperature within the optimal range for your specific catalyst. For example, some zeolite-catalyzed reactions are performed at 200-300°C.[13] - Lowering the temperature may reduce byproduct formation but could also decrease the reaction rate. |
| Catalyst Deactivation | - Ensure an inert atmosphere to prevent catalyst poisoning by moisture or oxygen.[12] - If using a solid catalyst, consider regeneration or using fresh catalyst. |
| Product Loss During Work-up | - Optimize the extraction and purification steps. - If using distillation, ensure the vacuum is adequate and the column is efficient to separate the product from unreacted starting materials and byproducts. |
| Carbocation Rearrangement | - While less of an issue with isopropylation, be aware that carbocation rearrangements can occur in Friedel-Crafts alkylations, leading to undesired products.[14][15] |
High Levels of Impurities
Problem: My final product is contaminated with significant amounts of the 4-isopropylphenol isomer or polyalkylated products.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | - Lowering the reaction temperature can sometimes favor the formation of the ortho-isomer over the para-isomer.[6] |
| Inappropriate Catalyst | - The choice of catalyst can significantly influence regioselectivity. Experiment with different catalysts, such as specific types of zeolites, which can offer shape selectivity.[2] |
| Excessive Alkylating Agent | - To minimize polyalkylation, use a stoichiometric or slight excess of the alkylating agent. Using a large excess of phenol can also help reduce polyalkylation.[1] |
| Inefficient Purification | - Employ fractional distillation under reduced pressure for efficient separation of ortho and para isomers. - Column chromatography can also be an effective purification method for smaller scale reactions. |
Experimental Protocols
Example Protocol 1: Friedel-Crafts Alkylation using Isopropanol and a Solid Acid Catalyst
This is a generalized procedure and should be optimized for your specific laboratory conditions and catalyst.
-
Catalyst Activation: Dry the solid acid catalyst (e.g., H-beta zeolite) under vacuum at an elevated temperature (e.g., 120°C) overnight to remove adsorbed water.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add phenol and the activated catalyst.
-
Reagent Addition: Heat the mixture to the desired reaction temperature (e.g., 180-220°C). Add isopropanol dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter to remove the catalyst. The catalyst can be washed with a solvent like toluene and dried for potential reuse.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to separate this compound from unreacted phenol, 4-isopropylphenol, and other byproducts.
| Parameter | Example Value |
| Phenol:Isopropanol Molar Ratio | 1:1 to 1:1.5 |
| Catalyst Loading | 5-15 wt% of phenol |
| Temperature | 180 - 250 °C |
| Reaction Time | 4 - 12 hours |
Visualizations
Reaction Pathway
References
- 1. jk-sci.com [jk-sci.com]
- 2. This compound, |CAS 88-69-7|Supplier [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene [quickcompany.in]
- 5. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. 2-isopropyl phenol, 88-69-7 [thegoodscentscompany.com]
- 10. This compound | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 88-69-7 [chemicalbook.com]
- 12. reddit.com [reddit.com]
- 13. US4391998A - Production of para-isopropylphenol - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purifying 2-Isopropylphenol with Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Isopropylphenol using column chromatography techniques. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: The most common stationary phase for the column chromatography of this compound is silica gel.[1][2][3] Normal phase silica is typically used with non-polar solvents.[1] For more complex separations of phenolic compounds, other stationary phases like alumina, or even reverse-phase C18 silica, can be considered.[4][5]
Q2: How do I select an appropriate mobile phase for the separation?
A2: The selection of the mobile phase is critical for a successful separation.[6] A good starting point is a mixture of a non-polar solvent like hexane or pentane and a slightly more polar solvent like ethyl acetate or ether.[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate to ensure good separation on the column.[7][8] A reported mobile phase for purifying this compound is n-pentane:EtOAc = 50:1, which gives an Rf value of 0.35.[9]
Q3: What are the common impurities I should expect when purifying this compound?
A3: Common impurities can originate from the synthesis process, which typically involves the alkylation of phenol.[9][10] These impurities may include unreacted phenol, the para-isomer (4-isopropylphenol), other positional isomers, and poly-alkylated species like di- and tri-isopropylphenols.[11][12]
Q4: My compound is not moving from the baseline on the TLC plate. What should I do?
A4: If your compound is not moving from the baseline, the mobile phase is not polar enough. You need to increase the polarity of the eluent.[6] This can be achieved by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).[6]
Q5: The spots on my TLC plate are streaking. What causes this?
A5: Streaking on a TLC plate can be caused by several factors, including the sample being too concentrated, the presence of highly polar impurities, or the compound interacting too strongly with the stationary phase.[13] Try diluting your sample before spotting it on the TLC plate.[13] If streaking persists, consider adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase to improve the peak shape.
Q6: Should I use dry loading or wet loading for my sample?
A6: Both wet and dry loading methods can be effective.[1][14]
-
Wet loading involves dissolving the sample in a minimal amount of the mobile phase and carefully adding it to the top of the column.[1][14] This is suitable for samples that are readily soluble in the eluent.
-
Dry loading is preferred when the sample has poor solubility in the mobile phase.[14] This involves adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the resulting dry powder to the top of the column.[1][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of compounds | - Improper mobile phase polarity. | - Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for this compound.[7][8] |
| - Column overloading. | - Reduce the amount of sample loaded onto the column. | |
| Poor resolution (overlapping peaks) | - Column was not packed properly (cracks, air bubbles). | - Repack the column, ensuring the silica gel is settled and the surface is flat.[8] |
| - Flow rate is too fast or too slow. | - Adjust the flow rate. A very slow flow can lead to band broadening due to diffusion, while a very fast flow doesn't allow for proper equilibration.[14] | |
| - Fractions are too large. | - Collect smaller fractions to better isolate individual compounds.[3] | |
| Compound elutes too quickly | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).[6] |
| Compound does not elute | - Mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[6] |
| Cracked or channeled column bed | - Improper packing or solvent evaporation from the top of the column. | - Ensure the column is packed uniformly and never let the solvent level drop below the top of the stationary phase.[8][15] |
| Tailing peaks | - Strong interaction between the compound and the stationary phase. | - Add a small amount of a more polar solvent or a modifier (like a drop of acetic acid for acidic compounds) to the mobile phase. |
| - Column overloading. | - Use a smaller amount of sample. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Mobile Phase Selection
-
Preparation: Cut a TLC plate to the desired size and, using a pencil, lightly draw a baseline about 1 cm from the bottom.[13][16]
-
Spotting: Dissolve a small amount of the crude this compound mixture in a volatile solvent (e.g., dichloromethane). Use a capillary tube to spot a small amount onto the baseline of the TLC plate.[13][17]
-
Development: Place a small amount of the chosen mobile phase (e.g., varying ratios of hexane and ethyl acetate) into a developing chamber with a piece of filter paper to saturate the atmosphere.[13][16] Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[6][17]
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and immediately mark the solvent front with a pencil.[13] Visualize the spots under a UV lamp or by staining (e.g., in an iodine chamber).[13][18]
-
Analysis: Calculate the Rf value for each spot. The ideal mobile phase will give an Rf of 0.2-0.4 for this compound and provide good separation from impurities.[7][8]
Flash Column Chromatography Protocol
-
Column Preparation:
-
Packing the Column (Slurry Method):
-
In a beaker, create a slurry of silica gel in the initial, least polar mobile phase.[19]
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.[15]
-
Once the silica has settled, add a thin layer of sand on top to protect the surface.[8]
-
Drain the excess solvent until it is level with the top of the sand, being careful not to let the column run dry.[8][15]
-
-
Sample Loading (Dry Loading Method):
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.[3]
-
Begin collecting fractions in test tubes or flasks immediately.[8][15]
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase over time (e.g., by slowly increasing the percentage of ethyl acetate in hexane).[19]
-
-
Analysis of Fractions:
-
Solvent Removal:
Troubleshooting Workflow
A troubleshooting workflow for purifying this compound.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. m.youtube.com [m.youtube.com]
- 3. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 4. column-chromatography.com [column-chromatography.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. This compound, |CAS 88-69-7|Supplier [benchchem.com]
- 10. Synthesis routes of this compound [benchchem.com]
- 11. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. orgsyn.org [orgsyn.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Prevention of 2-Isopropylphenol Degradation During Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of 2-Isopropylphenol to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: this compound is susceptible to degradation primarily through oxidation, which can be initiated or accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2] It is classified as an air-sensitive and moisture-sensitive compound.[1] Phenols, in general, are prone to oxidation, which can lead to the formation of colored impurities.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[1] The recommended storage temperature is typically at room temperature, with some sources suggesting refrigeration (<15°C).[1] It is crucial to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.[3][4]
Q3: What are the visible signs of this compound degradation?
A3: A common indicator of this compound degradation is a change in its appearance. While pure this compound is a colorless to light-yellow liquid, degradation can cause it to develop a darker yellow or brown color.[1] The presence of particulate matter may also indicate degradation or polymerization.
Q4: Can I use stabilizers to prevent the degradation of this compound?
A4: Yes, the use of antioxidants as stabilizers can be effective. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used to prevent the oxidation of phenolic compounds.[5][6] BHT works by scavenging free radicals, thus inhibiting the auto-oxidation process.[7] The optimal concentration of the stabilizer would need to be determined for your specific application, but typical use levels in other products range from 0.0002% to 0.5%.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Discoloration (Yellowing/Browning) of this compound | Exposure to air (oxidation). | Store the compound under an inert nitrogen atmosphere.[3][9] Purge the headspace of the storage container with nitrogen before sealing. |
| Exposure to light (photodegradation). | Store in an amber or opaque container to protect from light. Avoid exposure to direct sunlight or strong artificial light. | |
| Elevated storage temperature. | Store in a cool environment, preferably refrigerated at <15°C.[1] Avoid storing near heat sources. | |
| Formation of Precipitates or Cloudiness | Polymerization or formation of insoluble degradation products. | Filter the this compound through a compatible membrane filter (e.g., PTFE) before use. Consider adding a suitable stabilizer like BHT upon receipt.[6] |
| Moisture contamination. | Ensure the storage container is tightly sealed and stored in a dry environment. Use of desiccants in the secondary containment can be considered. | |
| Inconsistent Experimental Results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment or store stock solutions under the ideal conditions mentioned above for a limited period. Regularly check the purity of the stock solution using analytical methods like HPLC. |
| Contamination of the sample. | Ensure proper handling procedures to avoid cross-contamination. Use clean glassware and equipment. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound by separating the parent compound from its potential degradation products.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is recommended to separate non-polar degradation products from the more polar this compound. A typical gradient could be:
-
0-5 min: 40% B
-
5-15 min: 40% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 40% B
-
22-30 min: 40% B
-
3. Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 274 nm.
-
Column Temperature: 30 °C.
4. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase B at a concentration of 1 mg/mL.
-
For stability studies, dilute the samples with the initial mobile phase composition to a suitable concentration (e.g., 100 µg/mL).
Protocol 2: Accelerated Stability Study
This protocol describes a method for conducting an accelerated stability study to predict the long-term stability of this compound under various conditions.
1. Sample Preparation:
-
Prepare multiple aliquots of this compound in appropriate storage vials (e.g., amber glass vials with PTFE-lined caps).
-
For testing the effect of a stabilizer, prepare a parallel set of samples containing a known concentration of an antioxidant like BHT (e.g., 0.05% w/w).
2. Storage Conditions:
-
Expose the samples to a range of stress conditions as per ICH guidelines for stability testing.[10][11] Recommended conditions include:
-
Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Expose to a light source according to ICH Q1B guidelines.
-
Control: 5°C ± 3°C (refrigerated) and 25°C ± 2°C / 60% RH ± 5% RH.
-
3. Time Points:
-
Analyze the samples at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.[10]
4. Analysis:
-
At each time point, analyze the samples using the stability-indicating HPLC method (Protocol 1) to determine the concentration of this compound and detect the presence of any degradation products.
Data Presentation
Table 1: Hypothetical Accelerated Stability Data for this compound at 40°C / 75% RH
| Time (Months) | This compound Assay (%) - Unstabilized | Appearance - Unstabilized | This compound Assay (%) - Stabilized (0.05% BHT) | Appearance - Stabilized |
| 0 | 99.8 | Colorless liquid | 99.9 | Colorless liquid |
| 1 | 98.5 | Faint yellow tinge | 99.7 | Colorless liquid |
| 3 | 96.2 | Light yellow | 99.5 | Colorless liquid |
| 6 | 92.1 | Yellow | 99.2 | Faint yellow tinge |
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for an accelerated stability study of this compound.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. 2-Isopropyl Phenol or 2-(1-Methylethyl)phenol Manufacturers, with SDS [mubychem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Nitrogen Blanket explained | Benefits & applications [presscon.com]
- 4. blog.polyprocessing.com [blog.polyprocessing.com]
- 5. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 6. researchgate.net [researchgate.net]
- 7. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 8. atamankimya.com [atamankimya.com]
- 9. onsitegas.com [onsitegas.com]
- 10. japsonline.com [japsonline.com]
- 11. certified-laboratories.com [certified-laboratories.com]
Technical Support Center: Friedel-Crafts Alkylation of 2-Isopropylphenol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts alkylation of phenol to synthesize 2-isopropylphenol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is the yield of my desired this compound low, with significant formation of polyalkylated byproducts like 2,4-diisopropylphenol and 2,6-diisopropylphenol?
Answer:
This is a common issue known as polyalkylation .
-
Possible Cause 1: High Reactivity of the Phenolic Ring. The hydroxyl group of phenol is a strong activating group, making the aromatic ring highly nucleophilic. The initial product, this compound, is often more reactive than phenol itself, leading to further alkylation.
-
Solution 1: Use an Excess of Phenol. Increasing the molar ratio of phenol to the alkylating agent (isopropanol or propene) statistically favors the alkylation of the starting material over the mono-alkylated product, which helps to minimize polyalkylation. A molar ratio of 5:1 or higher of phenol to alkylating agent is often effective.[1]
-
Possible Cause 2: Highly Active Catalyst. Strong Lewis acids like aluminum chloride (AlCl₃) can be too reactive, promoting multiple alkylations.[2]
-
Solution 2: Choose a Milder Catalyst. Consider using milder Lewis acids or solid acid catalysts. Modified zeolites, such as H-beta, have been shown to control polyalkylation.[3]
-
Possible Cause 3: High Reaction Temperature or Long Reaction Time. Elevated temperatures and extended reaction times can provide the necessary energy for subsequent alkylation steps to occur.
-
Solution 3: Control Reaction Conditions. Monitor the reaction's progress closely using techniques like GC or TLC and stop the reaction once the maximum concentration of the desired mono-alkylated product is reached. Lowering the reaction temperature can also help reduce the rate of polyalkylation.
Question 2: My reaction is producing a significant amount of 4-isopropylphenol instead of the desired this compound. How can I improve the ortho-selectivity?
Answer:
Controlling the regioselectivity between the ortho and para positions is a key challenge.
-
Possible Cause 1: Thermodynamic vs. Kinetic Control. The para-substituted product (4-isopropylphenol) is often the thermodynamically more stable isomer due to reduced steric hindrance. Many standard Friedel-Crafts conditions favor the formation of this thermodynamic product. Ortho-alkylation is often the kinetically favored pathway.
-
Solution 1: Utilize a Specialized Catalytic System. Specific catalyst systems can promote ortho-selectivity. For instance, a combination of ZnCl₂ and camphorsulfonic acid (CSA) can create a templated intermediate that favors alkylation at the ortho position. Aluminum phenoxide, prepared in situ, is also known to direct alkylation to the ortho position.[4]
-
Possible Cause 2: Reaction Temperature. Higher temperatures can favor the formation of the more stable para isomer.
-
Solution 2: Optimize the Reaction Temperature. The product distribution can be fine-tuned by adjusting the temperature. Kinetic studies have shown that lower temperatures can favor the ortho product in some systems.[5]
-
Possible Cause 3: Solvent Effects. The choice of solvent can influence the transition state and thus the regioselectivity of the reaction.
-
Solution 3: Experiment with Different Solvents. While many Friedel-Crafts alkylations are run neat or in non-polar solvents, exploring different solvent systems may alter the ortho/para ratio. Supercritical water has been shown to lead to high ortho-selectivity without a catalyst.[5]
Question 3: I am observing the formation of isopropyl phenyl ether. What causes this O-alkylation, and how can I prevent it?
Answer:
This side reaction is due to the dual nucleophilic nature of phenol.
-
Possible Cause: Ambident Nucleophilicity of Phenol. Phenol can act as a nucleophile at two positions: the aromatic ring (C-alkylation) to form isopropylphenol, and the hydroxyl oxygen (O-alkylation) to form isopropyl phenyl ether.
-
Solution 1: Catalyst Selection. The choice of catalyst can significantly influence the ratio of C-alkylation to O-alkylation. Solid acid catalysts like zeolites can be optimized to favor C-alkylation. The formation of an aluminum phenoxide complex when using AlCl₃ can also favor C-alkylation by blocking the oxygen atom.
-
Solution 2: Adjust Reaction Conditions. The formation of the ether is often kinetically favored. Adjusting the reaction temperature and time can influence the product distribution. In some cases, the initially formed ether can rearrange to the C-alkylated product under the reaction conditions, especially at higher temperatures.
Question 4: The reaction is sluggish or does not proceed to completion. What could be the issue?
Answer:
Low reactivity can stem from several factors related to the catalyst and reactants.
-
Possible Cause 1: Catalyst Deactivation. The lone pair of electrons on the oxygen of the hydroxyl group can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that reduces the catalyst's activity.[6]
-
Solution 1: Use a Stoichiometric Amount of Catalyst. In reactions with strong Lewis acids like AlCl₃, it is often necessary to use more than a catalytic amount, as a significant portion of the catalyst will be complexed with the phenol.
-
Possible Cause 2: Impurities in Reactants or Glassware. Water is particularly detrimental as it can react with and deactivate the Lewis acid catalyst.
-
Solution 2: Ensure Anhydrous Conditions. Thoroughly dry all glassware before use. Use anhydrous solvents and ensure the phenol and alkylating agent are free of water.
-
Possible Cause 3: Insufficient Activation of the Alkylating Agent. If using an alcohol like isopropanol, a co-catalyst or a strong enough acid is needed to generate the carbocation or a polarized complex.
-
Solution 3: Ensure Appropriate Catalyst System. For alkylation with alcohols, Brønsted acids or a combination of a Lewis acid and a proton source may be necessary.
Data Presentation
The following tables summarize quantitative data from various studies on the isopropylation of phenol, highlighting the impact of different catalysts and reaction conditions on conversion and product selectivity.
Table 1: Influence of Different Catalysts on Phenol Isopropylation
| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | Selectivity to Isopropylphenols (%) | Ortho/Para Ratio | Reference |
| Modified SAPO-11 Zeolite | Isopropanol | 280 | 50 | 77 (o+p) | - | [7] |
| MCM-49 Zeolite | Isopropanol | 180 | 61 | 70 (o+p) | - | [7] |
| H-Beta Zeolite | Isopropanol | 260 | 93 | 56 (to 2,6-DIPP) | - | [3] |
| Aluminum Phenoxide | Propene | 192 | 11.3 | 87.7 (to 2,6-DIPP) | High o,o- | [4] |
| None (Supercritical H₂O) | Isopropanol | 400 | - | 83.1 (Alkylphenols) | >20 | [5] |
Note: DIPP refers to diisopropylphenol. The selectivity for the H-Beta catalyst is specifically for the di-substituted product, which is the target in that study.
Experimental Protocols
Protocol 1: Standard Friedel-Crafts Alkylation of Phenol with Isopropanol using Aluminum Chloride
This protocol provides a general method for the isopropylation of phenol using a standard Lewis acid. It is expected to yield a mixture of ortho- and para-isopropylphenol, as well as polyalkylated products.
Materials:
-
Phenol (freshly distilled)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Isopropanol
-
Anhydrous solvent (e.g., nitrobenzene or dichloromethane)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).
-
Charging Reactants: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with phenol (e.g., 1.0 mol) and the anhydrous solvent (e.g., 250 mL).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (e.g., 1.1 mol) to the stirred solution. The addition is exothermic.
-
Addition of Alkylating Agent: Once the catalyst has been added and the mixture has cooled, add isopropanol (e.g., 0.2 mol, to maintain a 5:1 ratio of phenol to alcohol) to the dropping funnel. Add the isopropanol dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 4-6 hours). Monitor the reaction progress by GC or TLC.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product mixture by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the isomers and polyalkylated products.
Protocol 2: Site-Selective Ortho-Alkylation of Phenol using ZnCl₂/CSA
This protocol is adapted from a method that favors the formation of the ortho-alkylated product.
Materials:
-
Phenol (1.0 mmol)
-
Isopropanol (1.1 mmol)
-
Zinc Chloride (ZnCl₂, 0.05 mmol, 5 mol%)
-
(R)-Camphorsulfonic acid (CSA, 0.75 mmol)
-
Chlorobenzene (1.0 mL)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Preparation: In a dry reaction vessel under an inert atmosphere, add phenol, isopropanol, ZnCl₂, and (R)-camphorsulfonic acid.
-
Solvent Addition: Add chlorobenzene to the reaction vessel.
-
Reaction: Heat the reaction mixture to 140 °C and stir for 18 hours.
-
Workup: After cooling to room temperature, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Visualizations
The following diagrams illustrate key concepts in the Friedel-Crafts alkylation of phenol.
Caption: Troubleshooting workflow for common side reactions.
Caption: Competing reaction pathways in phenol isopropylation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Industrial 2-Isopropylphenol Production
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the industrial production of 2-isopropylphenol.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, focusing on catalyst-related issues.
| Issue | Symptom | Possible Cause | Suggested Action |
| 1. Decreased Catalyst Activity | - Lower conversion of phenol.- Increased reaction time required to achieve target conversion. | A. Catalyst Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can adsorb on the active sites of the catalyst, rendering them inactive.[1][2] B. Coking/Fouling: Deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface and within its pores, blocking access to active sites.[1][2][3] | A. Feedstock Purification: Implement a feedstock pre-treatment step to remove poisons. For example, use guard beds to capture sulfur and nitrogen compounds before the feed enters the main reactor.[4] B. Catalyst Regeneration: Initiate a catalyst regeneration cycle to remove coke deposits. This typically involves a controlled burn-off with a dilute oxygen stream.[5][6] Optimize reaction conditions (e.g., lower temperature, adjust feed composition) to minimize coke formation.[7] |
| 2. Loss of Selectivity | - Increased formation of undesired byproducts (e.g., 4-isopropylphenol, di-isopropylphenols, oligomers).[8] | A. Changes in Catalyst Acidity: The nature of the acid sites (Brønsted vs. Lewis) can change due to deactivation, altering the reaction pathway. B. Pore Mouth Blockage: Partial blockage of catalyst pores by coke can lead to shape-selective effects, favoring the formation of smaller product molecules. | A. Catalyst Characterization: Analyze the spent catalyst to understand changes in its acidic properties. B. Controlled Regeneration: A carefully controlled regeneration process can restore the original acid site distribution.[9] |
| 3. Increased Reactor Pressure Drop | - A gradual or sudden increase in the pressure difference across the catalyst bed.[10][11] | A. Catalyst Fines Formation: Mechanical stress or thermal cycling can cause the catalyst particles to break down, leading to the formation of fines that plug the reactor bed.[10] B. Fouling and Bed Plugging: Severe coking or the deposition of polymeric materials can lead to the agglomeration of catalyst particles, obstructing the flow path.[10] | A. Catalyst Loading and Handling: Ensure proper catalyst loading procedures to minimize particle attrition. Use a catalyst with high mechanical strength.[12] B. Bed Grading: Employ a graded bed with larger inert particles at the inlet to trap particulates and prevent plugging of the main catalyst bed.[12] C. Regeneration/Skimming: If fouling is severe, a shutdown for catalyst regeneration or skimming of the top layer of the catalyst bed may be necessary. |
| 4. Incomplete Catalyst Regeneration | - Catalyst activity is not fully restored after a regeneration cycle. | A. Sintering: Exposure to excessively high temperatures during reaction or regeneration can cause irreversible agglomeration of the active catalyst phase, leading to a permanent loss of surface area and activity.[2][13] B. Incomplete Coke Removal: The regeneration conditions (temperature, oxygen concentration, time) may not be sufficient to remove all coke deposits, especially "hard coke".[6] | A. Temperature Control: Strictly control the temperature during both reaction and regeneration to avoid exceeding the catalyst's thermal stability limit. Sintering is often irreversible.[7] B. Optimized Regeneration Protocol: Adjust the regeneration parameters. A stepwise increase in temperature and oxygen concentration can improve the efficiency of coke removal.[9][14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in this compound production?
A1: The three main mechanisms of catalyst deactivation in the alkylation of phenol with isopropanol or propene are:
-
Coking or Fouling: This is the physical deposition of carbonaceous materials (coke) and heavy organic byproducts on the catalyst surface and within its pores. This deposition blocks access to the active sites for the reactants.[1][2][3]
-
Poisoning: This involves the strong chemical adsorption of impurities from the feedstock onto the catalyst's active sites. Common poisons include sulfur and nitrogen compounds.[1][2][13]
-
Sintering: This is the thermal degradation of the catalyst, where high temperatures cause the small, highly dispersed active particles to agglomerate into larger, less active ones. This process is generally irreversible.[2][13]
Q2: How does water content in the phenol feed affect catalyst performance?
A2: Water can have a dual effect on the solid acid catalysts typically used for this reaction. While a certain amount of water can sometimes be tolerated or even be beneficial for certain zeolite catalysts, high concentrations of water, especially at elevated temperatures, can lead to the deconstruction, leaching of active components, and sintering of the catalyst, causing irreversible deactivation.[7] It is crucial to control the water content in the feedstock to maintain catalyst stability.
Q3: Can the deactivated catalyst be regenerated?
A3: Yes, in many cases, deactivated catalysts can be regenerated, particularly when the deactivation is due to coking. The most common regeneration method is a controlled burn-off of the coke deposits in the presence of a diluted oxygen stream at elevated temperatures.[5][6] However, if deactivation is due to severe sintering, the loss of activity is often permanent.[7]
Q4: What is the typical lifespan of a catalyst in an industrial this compound production unit?
A4: The lifespan of a catalyst can vary significantly depending on the specific catalyst used, the purity of the feedstock, the operating conditions, and the frequency and effectiveness of regeneration cycles. With proper management, a catalyst can last for several months to even years.[13]
Q5: What analytical techniques are used to characterize a deactivated catalyst?
A5: Several analytical techniques can be employed to understand the cause of deactivation:
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.
-
Temperature Programmed Desorption (TPD): To assess the changes in the number and strength of acid sites.
-
X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM): To check for changes in the catalyst's crystalline structure and for evidence of sintering.
-
Elemental Analysis: To detect the presence of poisons on the catalyst surface.
Quantitative Data on Catalyst Deactivation
The following table presents representative data on the effect of deactivation on catalyst performance in phenol alkylation reactions. Note that specific values can vary based on the catalyst and process conditions.
| Parameter | Fresh Catalyst | Deactivated Catalyst |
| Phenol Conversion (%) | > 95% | < 70% |
| Selectivity to this compound (%) | ~ 85-90% | ~ 70-75% |
| Coke Content (wt%) | < 0.1% | 5-15% |
| Surface Area (m²/g) | 400-600 | 150-250 |
| Total Acidity (mmol/g) | 0.5 - 1.0 | 0.2 - 0.5 |
Experimental Protocols
Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor
This protocol outlines a standard procedure for evaluating the performance of a solid acid catalyst for this compound synthesis.
1. Catalyst Loading:
- Load a known amount of the catalyst (e.g., 1-5 grams) into a stainless-steel fixed-bed reactor.
- Place quartz wool plugs at the top and bottom of the catalyst bed to hold it in place.
2. Catalyst Activation:
- Heat the catalyst bed to the desired activation temperature (typically 300-500°C) under a flow of an inert gas like nitrogen for 2-4 hours to remove any adsorbed moisture.
3. Reaction:
- Set the reactor to the desired reaction temperature (e.g., 150-250°C) and pressure (e.g., 1-10 atm).
- Introduce the pre-mixed feed of phenol and isopropanol (or propene) at a specific weight hourly space velocity (WHSV).
- Collect the product stream at regular intervals after passing it through a condenser.
4. Product Analysis:
- Analyze the collected liquid samples using gas chromatography (GC) to determine the conversion of phenol and the selectivity to this compound and other byproducts.
5. Data Calculation:
- Phenol Conversion (%) = [ (moles of phenol in - moles of phenol out) / moles of phenol in ] * 100
- Selectivity to this compound (%) = [ moles of this compound produced / (moles of phenol in - moles of phenol out) ] * 100
Protocol 2: Regeneration of a Coked Zeolite Catalyst
This protocol describes a typical procedure for regenerating a zeolite catalyst deactivated by coke deposition.
1. Purging:
- After the reaction, stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 1-2 hours to remove any adsorbed hydrocarbons.
2. Controlled Coke Burn-off:
- Lower the reactor temperature to the initial combustion temperature (e.g., 300-350°C).
- Introduce a diluted air stream (e.g., 1-2% oxygen in nitrogen) into the reactor.[9][14]
- Carefully monitor the temperature of the catalyst bed. An exotherm will be observed as the coke begins to burn.
- Maintain the temperature below the maximum allowable limit for the catalyst to prevent sintering.
- Gradually increase the temperature and/or the oxygen concentration in a stepwise manner to ensure complete removal of the coke. A typical final regeneration temperature is between 500-600°C.[9][14]
3. Final Purging:
- Once the coke combustion is complete (indicated by the return of the catalyst bed temperature to the setpoint and no further CO₂ evolution), switch back to a pure nitrogen flow to purge the system of any remaining oxygen.
4. Re-activation (if necessary):
- Cool the reactor to the desired reaction temperature under a nitrogen flow. The catalyst is now ready for the next reaction cycle.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Catalyst lifecycle and regeneration process.
References
- 1. benchchem.com [benchchem.com]
- 2. Common causes of catalyst deactivation in refineries [eureka.patsnap.com]
- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6958304B2 - Method for regenerating a zeolite catalyst - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. longdom.org [longdom.org]
- 12. Question 34: Hydroprocessing reactor pressure drop can increase due to feed particulates, corrosion by-products and polymerization reactions. How can bed design and loading method be optimized to avoid pressure drop limiting the cycle length or throughput? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
- 14. JP2002504014A - Regeneration method of zeolite catalyst - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Isopropylphenol Isomers: 2-Isopropylphenol, 3-Isopropylphenol, and 4-Isopropylphenol
For Researchers, Scientists, and Drug Development Professionals
Isopropylphenols, a group of organic compounds consisting of a phenol ring substituted with an isopropyl group, are versatile chemical intermediates with a growing range of applications across various industries. The positional isomerism of the isopropyl group—ortho (2-), meta (3-), and para (4-)—gives rise to distinct physicochemical properties, biological activities, and toxicological profiles. A thorough understanding of these differences is paramount for their effective and safe utilization in chemical synthesis, pharmaceutical development, and material science. This guide provides a comprehensive comparative analysis of 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol, supported by experimental data and detailed protocols.
Physicochemical Properties
The location of the isopropyl group on the phenol ring significantly influences the physical properties of each isomer, such as melting point, boiling point, and density. These differences are critical for purification processes, reaction kinetics, and formulation development. A summary of their key physicochemical properties is presented below.
| Property | This compound | 3-Isopropylphenol | 4-Isopropylphenol |
| CAS Number | 88-69-7[1][2] | 618-45-1[3] | 99-89-8[4][5] |
| Molecular Formula | C₉H₁₂O[1] | C₉H₁₂O[3] | C₉H₁₂O[4][5] |
| Molecular Weight | 136.19 g/mol [1][6] | 136.19 g/mol [3] | 136.194 g/mol [5] |
| Appearance | Clear, slightly yellow liquid[7] | Colorless to pale yellow liquid[8] | White to beige crystalline solid[5][9] |
| Melting Point | 14-16 °C[10] | Not specified (Liquid at room temp)[11] | 59-62 °C[5][9] |
| Boiling Point | 212-214 °C[10] | Not specified | 212-213 °C[9] |
| Density | 1.01 g/cm³ at 20 °C[10] | 0.994 g/cm³ at 25 °C[12] | 0.970 g/cm³ at 15 °C[13] |
| Solubility in Water | Slightly soluble[14] | Limited solubility[8] | Slightly soluble[9] |
| pKa | 10.5[15] | 10.03 (Predicted)[11] | 10.19 (Predicted)[9] |
Synthesis and Production
The industrial production of isopropylphenols primarily involves the alkylation of phenol with propylene.[5] The isomeric distribution of the products is highly dependent on the catalyst and reaction conditions.[5]
While direct alkylation often yields a mixture, specific synthetic routes have been developed to favor the formation of a particular isomer. For instance, this compound can be synthesized by reacting phenol with isopropanol in the presence of a diethyl ether complex of boron trifluoride in a phosphoric acid diluent.[2] 4-Isopropylphenol can be prepared through the transalkylation of this compound.[16] The synthesis of 3-isopropylphenol can be achieved from m-dicumyl raw material through oxidation and decomposition.[11]
Comparative Applications
The distinct properties of each isomer lend them to a variety of applications.
| Isomer | Key Applications |
| This compound | - Agrochemicals: Serves as a useful building block for the manufacture of various agrochemicals.[17] - Flavor and Fragrance: Used as a flavor and fragrance agent, noted for its medicinal, creosote-like odor.[7][18] - Chemical Intermediate: An impurity of the anesthetic Propofol.[7] |
| 3-Isopropylphenol | - Polymers and Resins: Its ability to undergo oxidative coupling reactions is exploited in the production of polymers and resins with desirable mechanical and thermal properties.[19] - Antimicrobial Agents: Possesses antimicrobial properties due to its ability to disrupt microbial cell membranes, making it a candidate for antiseptic formulations and preservatives.[8][19] - Pharmaceutical Synthesis: Acts as a crucial precursor in the synthesis of complex organic compounds, including pharmaceuticals.[19] |
| 4-Isopropylphenol | - Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients.[20] - Bisphenol A (BPA) Production: Relevant to the production of the commodity chemical bisphenol A.[5] - Cosmetics and Fragrances: Incorporated into formulations for its aromatic properties.[9][20] - Industrial Uses: Applied in the production of resins and antioxidants.[20] |
Biological Activity and Toxicology
The biological activity and toxicity of isopropylphenol isomers are of significant interest, particularly in the context of drug development and environmental science.
Endocrine-Disrupting Activity: this compound has been studied for its ability to activate various hormone receptors, including the estrogen receptor (ER), androgen receptor (AR), progesterone receptor (PR), and estrogen-related receptor (ERR).[7] This interaction with hormone receptors highlights its potential as an endocrine-disrupting chemical (EDC).
Antimicrobial Activity: 3-Isopropylphenol exhibits notable antimicrobial properties against bacteria and fungi.[19] Its mechanism of action primarily involves the disruption of microbial cell membranes. The lipophilic nature of the isopropyl group allows it to integrate into the lipid bilayers, altering membrane fluidity and permeability, which ultimately leads to cell lysis and death.[19]
Aquatic Toxicity: Comparative studies on the aquatic toxicity of isopropylphenol isomers have revealed significant differences. One study found that 4-isopropylphenol was over 200 times more toxic to the marine bacterium Vibrio fischeri than this compound.[21] Another study reported 96-hour LC50 values for the fish Pimephales promelas in the range of 0.04-0.1 mM for the three isomers, with the 4-isomer being the most toxic.[22] Recent research on zebrafish larvae has shown that 3-isopropylphenol exposure can impair neural development and suppress locomotor behavior.[23]
| Organism | This compound | 3-Isopropylphenol | 4-Isopropylphenol |
| Vibrio fischeri | EC50 = 2.72 mg/L[21] | Data not available | EC50 = 0.01 mg/L[21] |
| Ceriodaphnia dubia | Data not available | Data not available | EC50 (48h) = 10.1 mg/L[21] |
| Pimephales promelas | LC50 (96h) ~0.04-0.1 mM[22] | LC50 (96h) ~0.04-0.1 mM[22] | Most toxic of the three isomers[22] |
| Zebrafish (larvae) | Data not available | Neurotoxic effects observed[23] | Data not available |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Analysis
This protocol provides a general method for the separation and analysis of isopropylphenol isomers, which can be adapted from methods used for 3-isopropylphenol.[24]
Objective: To separate and quantify 2-, 3-, and 4-isopropylphenol in a mixture.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase: Acetonitrile (MeCN) and water
-
Phosphoric acid or formic acid (for MS compatibility)
-
Isopropylphenol isomer standards
-
Sample mixture
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water, with a small amount of phosphoric acid to improve peak shape. For Mass Spectrometry (MS) detection, replace phosphoric acid with formic acid.[24]
-
Standard Preparation: Prepare stock solutions of each isopropylphenol isomer in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample mixture in the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the standards and the sample onto the column.
-
Run the analysis using an isocratic or gradient elution program.
-
Detect the isomers using a UV detector at a suitable wavelength (e.g., 270 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to each isomer based on the retention times of the standards.
-
Quantify the amount of each isomer in the sample by comparing the peak areas to the calibration curve.
-
2. Aquatic Toxicity Assessment using Zebrafish Embryos
This protocol is a generalized approach based on studies investigating the neurotoxicity of 3-isopropylphenol.[23]
Objective: To assess and compare the developmental toxicity and neurotoxicity of isopropylphenol isomers on zebrafish embryos.
Materials:
-
Healthy, fertilized zebrafish embryos
-
Isopropylphenol isomer stock solutions
-
Petri dishes
-
Microscope
-
Embryo medium (e.g., E3 medium)
Protocol:
-
Exposure Solution Preparation: Prepare a series of concentrations for each isopropylphenol isomer in the embryo medium. Include a control group with only the embryo medium.
-
Embryo Exposure: Place a specific number of healthy embryos (e.g., 30) into each Petri dish containing the respective exposure solution.[22] Use multiple replicates for each concentration.
-
Incubation and Observation: Incubate the embryos at a standard temperature (e.g., 28.5 °C). Observe the embryos at regular intervals (e.g., 24, 48, 72, 96, and 144 hours post-fertilization) under a microscope.
-
Endpoint Assessment:
-
Developmental Toxicity: Record mortality, hatching rates, and any morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).
-
Neurotoxicity: Assess locomotor activity of the larvae at specific time points (e.g., by tracking their movement in response to light/dark transitions).
-
-
Data Analysis:
-
Calculate the median lethal concentration (LC50) for each isomer.
-
Statistically compare the incidence of malformations and differences in locomotor activity between the control and exposed groups.
-
Conclusion
The positional isomerism of 2-, 3-, and 4-isopropylphenol results in significant differences in their physicochemical properties, which in turn dictate their synthesis, applications, and biological effects. 4-Isopropylphenol is a solid at room temperature and is a key intermediate in the pharmaceutical and polymer industries. 3-Isopropylphenol, a liquid, is valued for its antimicrobial properties and its role in polymer synthesis. This compound, also a liquid, finds its niche in the flavor, fragrance, and agrochemical sectors. The notable variations in their aquatic toxicity and endocrine-disrupting potential underscore the importance of isomer-specific evaluation in environmental and health risk assessments. For researchers and drug development professionals, a clear understanding of these distinctions is crucial for selecting the appropriate isomer for a given application and for mitigating potential risks.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 3-ISOPROPYLPHENOL synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Isopropylphenol synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound | 88-69-7 [chemicalbook.com]
- 8. CAS 618-45-1: 3-Isopropylphenol | CymitQuimica [cymitquimica.com]
- 9. 4-Isopropylphenol CAS#: 99-89-8 [m.chemicalbook.com]
- 10. This compound for synthesis 88-69-7 [sigmaaldrich.com]
- 11. Page loading... [guidechem.com]
- 12. 3-isopropyl phenol, 618-45-1 [thegoodscentscompany.com]
- 13. echemi.com [echemi.com]
- 14. This compound | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Human Metabolome Database: Showing metabocard for this compound (HMDB0032029) [hmdb.ca]
- 16. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]
- 17. A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene [quickcompany.in]
- 18. 2-isopropyl phenol, 88-69-7 [thegoodscentscompany.com]
- 19. 3-Isopropylphenol: Harnessing Chemical Potentials While Navigating Toxicological and Safety Challenges_Chemicalbook [chemicalbook.com]
- 20. Isopropyl Phenol Manufacturer in India | 4-Isopropylphenol Supplier [vihita-bio.com]
- 21. Aquatic toxicity of four alkylphenols (3-tert-butylphenol, this compound, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mechanistic Insights into 3-Isopropylphenol-Induced Neurotoxicity in Zebrafish: A Network Toxicology and Molecular Docking Approach | MDPI [mdpi.com]
- 24. 3-Isopropylphenol | SIELC Technologies [sielc.com]
A Comparative Guide to the Spectroscopic Differences Between Isopropylphenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of the three isomers of isopropylphenol: 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol. Understanding the distinct spectroscopic signatures of these isomers is crucial for their accurate identification and characterization in various research and development applications, including drug synthesis and quality control. This document presents experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols.
Chemical Structures of Isopropylphenol Isomers
The positioning of the isopropyl group on the phenol ring is the differentiating structural feature among the three isomers, leading to unique spectroscopic characteristics.
A Comparative Toxicity Assessment of Isopropylphenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of three isopropylphenol isomers: 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol. The information presented is supported by experimental data from various toxicological studies, offering a comprehensive resource for assessing the relative hazards of these compounds.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for the three isopropylphenol isomers across different species and exposure routes. This data is crucial for understanding the dose-response relationships and for comparing the acute toxicity of the isomers.
| Isomer | Test Organism | Exposure Route | Toxicity Metric | Value (mg/kg or mg/L) |
| This compound | Mouse | Intravenous | LD50 | 100[1] |
| Vibrio fischeri | Aquatic | EC50 (5-min) | 2.72[2][3] | |
| 3-Isopropylphenol | Mouse | Oral | LD50 | 875 |
| Zebrafish (Danio rerio) | Aquatic | LC50 (96-h) | 1[4] | |
| 4-Isopropylphenol | Mouse | Oral | LD50 | 875 |
| Mouse | Intravenous | LD50 | 40 | |
| Mouse | Intraperitoneal | LD50 | 250 | |
| Vibrio fischeri | Aquatic | EC50 (5-min) | 0.01[2][3] | |
| Ceriodaphnia dubia | Aquatic | EC50 (48-h) | 10.1[2][3] | |
| Isopropylphenol (isomers not specified) | Fathead Minnow (Pimephales promelas) | Aquatic | LC50 (96-h) | 0.04 - 0.1 mM |
LD50: Lethal dose for 50% of the test population. LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration to cause a 50% response.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to ensure transparency and reproducibility of the cited data.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to various concentrations of the isopropylphenol isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the isopropylphenol isomers to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Toxicity
cAMP/PKA Signaling Pathway
Studies have indicated that 3-isopropylphenol can exert its neurotoxic effects by inhibiting the cAMP/PKA signaling pathway in zebrafish larvae.[4] This inhibition can lead to increased apoptosis, impaired neural development, and suppressed locomotor behavior.[4]
cAMP/PKA Signaling Pathway Inhibition by 3-Isopropylphenol.
JNK Signaling Pathway
Exposure to 3-isopropylphenol has also been shown to promote cell apoptosis in zebrafish larvae by inhibiting the JNK signaling pathway, leading to impaired vascular development.
JNK Signaling Pathway Inhibition by 3-Isopropylphenol.
Experimental Workflow
A typical workflow for assessing the cytotoxicity and apoptotic effects of isopropylphenol isomers is outlined below.
References
A Comparative Guide to HPLC and GC Methods for the Validation of 2-Isopropylphenol Analysis Using a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-isopropylphenol, a key intermediate and potential impurity in various manufacturing processes, is critical for ensuring product quality and safety. The validation of analytical methods using a Certified Reference Material (CRM) is a fundamental requirement for demonstrating that a method is fit for its intended purpose. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analytical method validation of this compound, supported by representative experimental data and detailed protocols.
Methodology Comparison: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful chromatographic techniques suitable for the analysis of this compound.[1] The choice between them often depends on the sample matrix, the required sensitivity, and the available instrumentation.[2][3]
-
HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. For phenols, reversed-phase HPLC with UV detection is a common and robust approach that often does not require derivatization.[4]
-
GC is ideal for volatile and thermally stable compounds.[5] While this compound is amenable to GC analysis, derivatization is sometimes employed to improve peak shape and thermal stability, though direct analysis is also possible.[5][6] A Flame Ionization Detector (FID) is commonly used for quantification.[1]
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of validated HPLC and GC methods for the analysis of this compound, established using a certified reference material.
Table 1: HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Representative HPLC Performance Data |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of the target concentration | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 3.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99.8% |
Table 2: GC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Representative GC Performance Data |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of the target concentration | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.6% |
| Intermediate Precision (%RSD) | ≤ 3.0% | 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Specificity | No interference from blank/placebo | Baseline resolution from other components |
Experimental Protocols
The following are representative protocols for the validation of analytical methods for this compound using a certified reference material.
Protocol 1: Validated HPLC-UV Method
1. Instrumentation and Conditions:
-
Instrument: HPLC system with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 272 nm.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Certified Reference Material (CRM) Stock Solution: Accurately weigh and dissolve the this compound CRM in the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the CRM stock solution with the mobile phase to cover the linear range (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Validation Procedure:
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Analyze a sample of known concentration (spiked placebo) at three different levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine by injecting solutions of decreasing concentrations and calculating the signal-to-noise ratio.
-
Specificity: Inject a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of this compound.
Protocol 2: Validated GC-FID Method
1. Instrumentation and Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
2. Standard and Sample Preparation:
-
Certified Reference Material (CRM) Stock Solution: Accurately weigh and dissolve the this compound CRM in methanol to obtain a stock solution of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the CRM stock solution with methanol to cover the linear range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.
3. Validation Procedure:
-
The validation procedure follows the same principles as the HPLC method (Linearity, Accuracy, Precision, LOD/LOQ, and Specificity), with injections performed on the GC-FID system.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Decision Pathway for Method Selection.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. dea.gov [dea.gov]
Cross-Reactivity of 2-Isopropylphenol in Immunoassays for Other Phenols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-Isopropylphenol in immunoassays designed for the detection of other structurally related phenols, such as Bisphenol A (BPA). Due to the limited availability of direct experimental data for this compound in published literature, this document extrapolates its potential for cross-reactivity based on established principles of antibody-antigen recognition and available data for isomeric compounds. This guide summarizes key structural considerations, details a comprehensive experimental protocol for determining cross-reactivity, and presents a framework for comparative evaluation.
Introduction: Structural Basis for Potential Cross-Reactivity
Immunoassays are widely utilized for their high throughput and sensitivity in detecting a range of analytes. However, a significant challenge is the potential for cross-reactivity, where antibodies bind to non-target molecules that are structurally similar to the intended analyte, leading to inaccurate results.[1][2][3] The specificity of an immunoassay is largely dictated by the structural similarity between the target analyte and other compounds present in the sample.[1][2]
This compound is a substituted phenol that shares structural motifs with other phenols commonly targeted in immunoassays, such as BPA. The core phenolic ring and the presence of an isopropyl group provide a basis for potential interaction with antibodies developed against these other phenols. The position of the isopropyl group (ortho in this compound) is a critical factor that will influence the degree of cross-reactivity with antibodies raised against other isomers or differently substituted phenols.[1] For instance, studies have shown that polyclonal and monoclonal antibodies raised against BPA can cross-react with p-isopropyl-phenol (an isomer of this compound), indicating that the isopropylphenol structure can be recognized by these antibodies.[4]
Comparative Analysis of Potential Cross-Reactivity
To provide a framework for comparison, the following table presents hypothetical cross-reactivity data for this compound and related compounds in a generic BPA immunoassay. It is crucial to note that this data is illustrative and not based on direct experimental results for this compound.
| Compound | Structure | Target Analyte (e.g., BPA) IC50 (ng/mL) | Test Compound IC50 (ng/mL) | % Cross-Reactivity |
| Bisphenol A (BPA) | 10 | 10 | 100% | |
| This compound | 10 | >1000 | <1% (Hypothetical) | |
| 4-Isopropylphenol | 10 | 500 | 2% (Hypothetical, based on moderate cross-reactivity)[4] | |
| Bisphenol B (BPB) | 10 | 5 | ~200%[5][6] | |
| 4-Cumylphenol (4-CP) | 10 | 38-333 | 3-26%[7][8] |
Note: The hypothetical data for this compound assumes that the ortho-position of the bulky isopropyl group would create significant steric hindrance in a binding site optimized for the para-substituted phenol structure of BPA, likely leading to low cross-reactivity. However, the degree of cross-reactivity can vary significantly between different immunoassays and the specific antibodies used.[9][10]
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and robust method.[1][9] This protocol outlines the necessary steps to calculate the 50% inhibitory concentration (IC50) and the percent cross-reactivity.
Objective: To quantify the cross-reactivity of this compound in a competitive ELISA designed for a specific target phenol (e.g., Bisphenol A).
Materials:
-
96-well microtiter plates
-
Target analyte-protein conjugate (for coating)
-
Primary antibody specific to the target analyte
-
This compound and other potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating, wash, blocking, and assay buffers
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the target analyte-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.[1]
-
Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.[1]
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[1]
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of the standard target analyte and the test compounds (including this compound) in assay buffer. Add these solutions to the wells, followed by the addition of a fixed concentration of the primary antibody. Incubate for a specified time (e.g., 1 hour) at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for a specified time (e.g., 1 hour) at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[6]
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[6]
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[6]
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the target analyte concentration.
-
Determine the concentration of the target analyte and each test compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:[5][6]
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the competitive ELISA workflow and the decision pathway for interpreting the results.
Caption: Competitive ELISA workflow for cross-reactivity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. academic.oup.com [academic.oup.com]
- 4. [Sensitizing capacity, cross-reactivity and antigenic determinants of bisphenol A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. Development of sensitive direct and indirect enzyme-linked immunosorbent assays (ELISAs) for monitoring bisphenol-A in canned foods and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
Head-to-head comparison of different catalysts for 2-Isopropylphenol synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective guide to catalyst performance in the ortho-alkylation of phenol for the synthesis of 2-isopropylphenol, a key intermediate in various industrial applications.
The selective synthesis of this compound through the Friedel-Crafts alkylation of phenol with isopropanol is a critical industrial process. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity towards the desired ortho-isomer, and overall process sustainability. This guide provides a head-to-head comparison of various solid acid catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalysts
The following table summarizes the catalytic performance of different solid acid catalysts in the isopropylation of phenol. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different research efforts.
| Catalyst | Phenol Conversion (%) | This compound Selectivity (%) | Major Byproducts | Reaction Temperature (°C) | Alkylating Agent | Reference |
| Modified SAPO-11 | 50 | ~38.5 (calculated) | 4-Isopropylphenol, Di-isopropylphenols | 280 | Isopropanol | [1] |
| HMCM-49 | 61 | Not specified | Isopropylphenols | 180 | Isopropanol | [1] |
| HZSM-5 | Low activity and stability | Predominantly 4-Isopropylphenol | - | Not specified | Isopropanol | [1] |
| H-Beta | 94 | Not specified (High selectivity to 2,6-diisopropylphenol) | 2,6-Diisopropylphenol, 4-Isopropylphenol | 250-350 | Isopropanol | [2] |
| H-Mordenite | 68 | Not specified (High selectivity to 2,6-diisopropylphenol) | 2,6-Diisopropylphenol, 4-Isopropylphenol | 250-350 | Isopropanol | [2] |
| Amorphous Aluminosilicate | Not specified | Not specified | Isopropylphenols | Not specified | Isopropanol | [3] |
| Cs2.5H0.5PW12O40/K-10 Clay | High | High selectivity to 2,6-diisopropylphenol | 2,6-Diisopropylphenol, 2,4-Diisopropylphenol | 200 | Isopropanol/Diisopropyl ether | [4][5][6] |
Note: The selectivity for this compound over Modified SAPO-11 was calculated based on the reported total selectivity of 77% for o- and p-isopropylphenol, assuming an approximate 1:1 ratio in the absence of more specific data.
Reaction Pathway and Experimental Workflow
The synthesis of this compound via phenol alkylation with isopropanol over a solid acid catalyst generally follows the reaction pathway and experimental workflow illustrated below.
Detailed Experimental Protocols
Reproducibility is key in catalytic science. Below are detailed experimental methodologies adapted from the cited literature for the synthesis of this compound.
Protocol 1: Vapor-Phase Alkylation over Modified SAPO-11 Zeolites[1]
-
Catalyst Preparation: The SAPO-11 molecular sieve is synthesized hydrothermally. It is then modified, for example, by ion-exchange with a metal salt solution to introduce active sites. The modified catalyst is then dried and calcined at high temperatures.
-
Reaction Setup: The alkylation of phenol with isopropanol is carried out in a fixed-bed continuous flow reactor.
-
Reaction Procedure:
-
0.5 g of the modified SAPO-11 catalyst is loaded into the reactor.
-
The catalyst is activated in situ by heating under a flow of nitrogen.
-
A mixture of phenol and isopropanol with a molar ratio of 1:0.8 is fed into the reactor using a syringe pump.
-
The reaction is conducted at a temperature of 280 °C.
-
The weight hourly space velocity (WHSV) is maintained at 3.0 h⁻¹.
-
-
Product Analysis: The products are collected at the reactor outlet, condensed, and analyzed by gas chromatography (GC) to determine the conversion of phenol and the selectivity to different isopropylphenol isomers.
Protocol 2: Vapor-Phase Isopropylation over H-Beta and H-Mordenite Zeolites[2]
-
Catalyst Preparation: The protonic forms of H-Beta and H-Mordenite zeolites are used. They are typically obtained in their sodium form and then converted to the protonic form through ion exchange with an ammonium salt solution followed by calcination.
-
Reaction Setup: The reaction is performed in a continuous, down-flow, fixed-bed reactor made of stainless steel.
-
Reaction Procedure:
-
The desired amount of catalyst is placed in the reactor.
-
The catalyst is pre-activated in a flow of air at a high temperature and then purged with nitrogen.
-
A feed mixture of phenol and isopropyl alcohol is introduced into the reactor using a high-pressure liquid pump.
-
The reaction is carried out at a specified temperature (e.g., in the range of 250-350 °C).
-
The reaction pressure and weight hourly space velocity (WHSV) are controlled to optimize the reaction.
-
-
Product Analysis: The reaction products are cooled, collected, and analyzed using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.
Discussion and Conclusion
The choice of catalyst for the synthesis of this compound is a trade-off between activity, selectivity, and stability.
-
Zeolites such as H-Beta and H-Mordenite demonstrate very high phenol conversion rates but tend to favor the formation of the thermodynamically more stable di-isopropylphenols, particularly 2,6-diisopropylphenol.[2] This makes them highly suitable for applications where the di-alkylated product is the desired outcome.
-
Modified SAPO-11 shows moderate phenol conversion but offers a combined selectivity of 77% towards the mono-isopropylphenol isomers.[1] Further optimization of this catalyst could potentially enhance the selectivity specifically for the ortho-isomer, this compound.
-
HMCM-49 appears to be a promising catalyst, exhibiting good phenol conversion at a lower reaction temperature of 180 °C.[1] This could translate to energy savings and potentially higher selectivity towards mono-alkylation products by minimizing over-alkylation.
-
HZSM-5 , while a common acid catalyst, shows lower activity and a preference for the formation of 4-isopropylphenol in this reaction.[1]
-
Heteropolyacids on clay supports , such as Cs2.5H0.5PW12O40/K-10, are highly active but, similar to H-Beta, are often engineered for the production of 2,6-diisopropylphenol.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selectivity Engineering of 2,6-Diisopropylphenol in Isopropylation of Phenol over Cs2.5H0.5PW12O40/K-10 Clay | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Proposed Framework for Inter-laboratory Validation of a Quantitative Assay for 2-Isopropylphenol
An objective guide for establishing robust and reproducible analytical methods across multiple laboratories.
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical data is paramount. When quantifying a compound like 2-Isopropylphenol, a substance used in various industrial applications and a potential biomarker, it is crucial that different laboratories can produce comparable results. Inter-laboratory validation, often conducted through round-robin or proficiency testing, is the gold standard for assessing the reproducibility of an analytical method.[1][2][3]
Comparative Analytical Performance: A Look at Expected Outcomes
The following tables are templates designed to summarize performance data from a proposed inter-laboratory study. The key performance indicators in inter-laboratory validation are repeatability (within-laboratory precision) and reproducibility (between-laboratory precision), often expressed as the Relative Standard Deviation (RSD).[1] Data from studies on other phenolic compounds can serve as a benchmark for what might be expected for this compound.
Table 1: Summary of Quantitative Performance Data for this compound by HPLC
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Mean | Acceptance Criteria |
| Linearity (R²) | > 0.99 | |||||
| Accuracy (% Recovery) | 90-110% | |||||
| Precision (Repeatability RSD %) | < 5% | |||||
| Precision (Reproducibility RSD %) | < 15% | |||||
| Limit of Detection (LOD) (µg/mL) | Report | |||||
| Limit of Quantification (LOQ) (µg/mL) | Report |
Table 2: Summary of Quantitative Performance Data for this compound by GC
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Mean | Acceptance Criteria |
| Linearity (R²) | > 0.99 | |||||
| Accuracy (% Recovery) | 90-110% | |||||
| Precision (Repeatability RSD %) | < 5% | |||||
| Precision (Reproducibility RSD %) | < 15% | |||||
| Limit of Detection (LOD) (µg/mL) | Report | |||||
| Limit of Quantification (LOQ) (µg/mL) | Report |
Experimental Protocols
To ensure consistency in a proposed inter-laboratory study, the following detailed experimental protocols for HPLC-UV and GC-MS are provided. These are based on established methods for phenolic compounds and can be adapted for the specific analysis of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the quantification of this compound and its separation from potential contaminants.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid.
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of phosphoric acid (e.g., 0.1%).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 270 nm).
-
Injection Volume: 10 µL.
-
-
Preparation of Standards and Samples:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the test sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the this compound peak based on its retention time.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
This method provides an alternative and confirmatory analysis for this compound.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler and data acquisition software.
-
-
Reagents and Materials:
-
Methanol (GC grade).
-
This compound reference standard.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-300.
-
-
Preparation of Standards and Samples:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of dilutions in methanol to construct a calibration curve.
-
Sample Preparation: Dilute the test sample in methanol to a concentration within the calibration range.
-
Visualizing the Inter-laboratory Validation Workflow
The following diagram illustrates the proposed workflow for the inter-laboratory validation study.
Caption: Proposed workflow for the inter-laboratory validation study.
By adhering to a well-defined protocol, utilizing standardized methods, and establishing clear acceptance criteria, the scientific community can ensure the consistency and reliability of analytical data for this compound. This proposed framework provides a robust starting point for such a critical endeavor.
References
Comparative study of the endocrine-disrupting potential of isopropylphenol isomers
A guide for researchers and drug development professionals on the endocrine-disrupting activities of 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol.
Introduction
Isopropylphenols, a group of alkylphenols, are used in various industrial applications, leading to their presence in the environment. Due to their structural similarity to natural hormones, concerns have been raised about their potential to disrupt the endocrine system. This guide provides a comparative overview of the endocrine-disrupting potential of three isopropylphenol isomers: this compound, 3-isopropylphenol, and 4-isopropylphenol. The information is compiled from in vitro studies assessing their interaction with key hormone receptors.
The endocrine-disrupting activity of alkylphenols is influenced by the position and structure of the alkyl group on the phenol ring. Generally, para-substituted phenols with branched alkyl chains exhibit greater estrogenic activity.[1][2][3][4] This guide summarizes the available experimental data to facilitate a comparative assessment of the isopropylphenol isomers.
Comparative Endocrine-Disrupting Activity
The following tables summarize the available quantitative and qualitative data on the interaction of isopropylphenol isomers with the estrogen receptor (ER) and androgen receptor (AR). Data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental methodologies.
Table 1: Estrogen Receptor (ER) Activity of Isopropylphenol Isomers
| Isomer | Assay Type | Endpoint | Result | Citation |
| This compound | ER Bioactivity Model | Activity | Data available in US EPA ToxCast, but specific quantitative value not provided in the reviewed literature. | [5] |
| 3-Isopropylphenol | ER Bioactivity Model | Activity | Data available in US EPA ToxCast, but specific quantitative value not provided in the reviewed literature. | [5] |
| 4-Isopropylphenol | ER Bioactivity Model | Activity | Data available in US EPA ToxCast, but specific quantitative value not provided in the reviewed literature. | [5] |
N/A: Data not available in the reviewed literature.
Table 2: Androgen Receptor (AR) and Progesterone Receptor (PR) Activity of Isopropylphenol Isomers
| Isomer | Assay Type | Endpoint | Result | Citation |
| This compound | Yeast-based reporter assay | AR Antagonism | Antagonist | [6] |
| Yeast-based reporter assay | PR Inhibition | Weak inhibitor of PR-controlled expression | [6] | |
| 3-Isopropylphenol | Not Available | - | N/A | |
| 4-Isopropylphenol | Not Available | - | N/A |
N/A: Data not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to assess endocrine-disrupting potential are outlined below.
Receptor Competitive Binding Assay (General Protocol)
This assay measures the ability of a test chemical to compete with a radiolabeled natural hormone for binding to a specific receptor.
-
Receptor Source: Rat prostate cytosol for the androgen receptor.[7]
-
Radioligand: [³H]-R1881, a synthetic androgen.[8]
-
Procedure:
-
A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound.
-
Following incubation to allow binding to reach equilibrium, the receptor-bound and unbound radioligand are separated.
-
The amount of radioactivity bound to the receptor is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
E-Screen (Estrogenicity) Assay
This cell proliferation assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-responsive human breast cancer cells (MCF-7).[9][10][11]
-
Cell Line: MCF-7 human breast cancer cells.
-
Procedure:
-
MCF-7 cells are cultured in a hormone-free medium.
-
The cells are then exposed to various concentrations of the test compound.
-
A known estrogen, 17β-estradiol, is used as a positive control, and a vehicle control is also included.
-
After a set incubation period, the cell number is determined using a suitable method, such as the sulforhodamine B (SRB) assay.
-
The proliferative effect of the test compound is compared to that of the positive control to determine its estrogenic potency.
-
Reporter Gene Assay (General Principle)
Reporter gene assays measure the ability of a chemical to activate or inhibit the transcriptional activity of a hormone receptor.[12][13][14]
-
Principle:
-
Cells are transfected with two key genetic constructs: an expression vector for the hormone receptor of interest (e.g., ERα or AR) and a reporter vector.
-
The reporter vector contains a hormone response element (HRE) that binds the activated hormone receptor, linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
When the cells are exposed to a chemical that binds to and activates the receptor, the receptor-chemical complex binds to the HRE, driving the expression of the reporter gene.
-
The activity of the reporter gene product is then measured, providing a quantitative measure of the hormonal activity of the test chemical. The concentration that produces a half-maximal response is determined as the EC50. For antagonistic activity, the assay is performed in the presence of a known agonist, and the ability of the test compound to inhibit this activity is measured as the IC50.
-
Signaling Pathways and Experimental Workflow
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical estrogen receptor signaling pathway, which can be disrupted by estrogenic compounds.
Caption: Estrogen Receptor Signaling Pathway.
General Experimental Workflow for Endocrine Disruptor Screening
The diagram below outlines a typical workflow for screening chemicals for endocrine-disrupting potential using in vitro assays.
Caption: In Vitro Endocrine Disruptor Screening Workflow.
Conclusion
The available data suggests that isopropylphenol isomers possess endocrine-disrupting properties, although the potency and specific mechanisms appear to vary between the isomers. This compound has been identified as an androgen receptor antagonist and a weak inhibitor of progesterone receptor-mediated gene expression.[6] While data from the US EPA's ToxCast program suggests potential estrogen receptor bioactivity for 2- and 4-isopropylphenol, and to a lesser extent for 3-isopropylphenol, quantitative data from comparative in vitro studies are scarce.[5]
The general structure-activity relationship for alkylphenols, where para-substituted isomers often exhibit higher estrogenicity, suggests that 4-isopropylphenol may be of greater concern regarding estrogenic effects compared to the other isomers.[1][2][3][4] However, without direct comparative quantitative data, this remains a hypothesis.
This guide highlights the need for further research, particularly direct comparative studies of all three isopropylphenol isomers in a comprehensive battery of in vitro and in vivo assays. Such studies are crucial for a thorough risk assessment and for informing regulatory decisions regarding these compounds. The provided experimental protocols and workflows can serve as a foundation for designing such comparative investigations.
References
- 1. Structural requirements of para-alkylphenols to bind to estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. epa.gov [epa.gov]
- 6. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a high-performance reporter plasmid for detection of chemicals with androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Isopropylphenol: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Isopropylphenol is critical for ensuring laboratory safety and environmental protection. As a substance that is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage, it is imperative that all researchers, scientists, and drug development professionals adhere to strict disposal protocols.[1] this compound and materials contaminated with it are classified as hazardous waste and must not be disposed of via standard laboratory drains or regular trash.[2][3][4] Disposal must be managed through your institution's designated hazardous waste program, often managed by the Environmental Health & Safety (EHS) department.[2][5]
Immediate Safety and Disposal Protocol
This step-by-step guide outlines the standard operating procedure for the collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE. This includes, at a minimum:
-
A fully buttoned laboratory coat.[6]
-
Safety glasses or goggles and a face shield.[7]
-
Chemically resistant gloves (e.g., butyl rubber or neoprene).[6]
-
Long pants and closed-toe shoes.[6]
Step 2: Waste Collection and Containment All handling of this compound waste should be performed within a chemical fume hood to minimize inhalation exposure.[4][6]
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and shatter-proof waste container.[8][9] The container must be chemically compatible with phenols and any other solvents in the waste mixture.
-
Solid Waste & Contaminated Debris: Items such as contaminated gloves, pipette tips, and absorbent materials used for spills should be collected in a separate, sealable container clearly marked for solid hazardous waste.[4][9] For spills, use an inert absorbent material like vermiculite, sand, or earth to contain the substance before placing it in the disposal container.[9][10][11]
-
Container Integrity: Ensure the waste container's cap is in good condition and can be securely sealed.[8] Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[4][8]
Step 3: Labeling Hazardous Waste Proper labeling is crucial for safety and regulatory compliance.
-
Affix a "Hazardous Waste" label to the container as soon as you begin adding waste.[5][12]
-
Clearly list all contents, writing out the full chemical names (e.g., "this compound," "Methanol"). Avoid using abbreviations or chemical formulas.[5][12]
-
Indicate the approximate percentages of each component.
Step 4: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[5][8]
-
Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[3][8]
-
Closure: Keep the waste container securely closed at all times, except when you are actively adding waste.[2][5][8]
-
Inspection: The SAA should be inspected weekly to check for any signs of leakage or container degradation.[8]
Step 5: Arranging for Disposal Once the waste container is full or is no longer being used, you must arrange for its disposal through the proper channels.
-
Contact your institution's Environmental Health & Safety (EHS) or equivalent department to request a hazardous waste pickup.[2][5]
-
Follow their specific procedures for scheduling a collection.
Hazardous Waste Classification Data
The disposal of chemical waste is governed by regulations that classify materials based on specific characteristics. The table below summarizes key quantitative data relevant to the classification and handling of hazardous waste like this compound.
| Parameter | Regulatory Guideline/Value | Relevance to this compound Disposal |
| Ignitability | Flash Point < 60°C (140°F)[5] | The flash point of this compound is approximately 85°C, so it does not meet the criteria for an ignitable waste. |
| Corrosivity | Aqueous solution with pH ≤ 2 or ≥ 12.5[5] | While this compound causes severe skin burns, it is not typically disposed of as a corrosive waste based on pH. However, it is treated as a corrosive material for transport (UN 3145, Packing Group III).[7] |
| Sink/Sewer Disposal | Prohibited for hazardous chemicals[2][3] | This compound must not be poured down the drain.[3][4] Drain disposal is generally reserved for dilute, non-hazardous aqueous solutions with a pH between 5.5 and 10.5.[13] |
| Satellite Accumulation Area (SAA) Limits | Max. 55 gallons of hazardous waste; Max. 1 quart of acutely hazardous (P-listed) waste[5] | Laboratories must not exceed these volumes in their designated waste storage areas. |
| UN Number | UN 3145[10] | This number is used for the proper shipping and transport of the waste, classified as "ALKYLPHENOLS, LIQUID, N.O.S." |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and required steps for the safe and compliant disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. vumc.org [vumc.org]
- 3. nj.gov [nj.gov]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. This compound | 88-69-7 | TCI AMERICA [tcichemicals.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. benchchem.com [benchchem.com]
- 13. acs.org [acs.org]
Personal protective equipment for handling 2-Isopropylphenol
This guide provides immediate and essential safety protocols for handling 2-Isopropylphenol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Immediate Precautions
This compound is a hazardous chemical that requires careful handling to prevent exposure.[1] It is classified as harmful if swallowed or in contact with skin, can cause severe skin burns and eye damage, and may lead to respiratory irritation.[1][2][3][4]
Hazard Statements:
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Notes |
| Eye/Face Protection | Chemical safety goggles and a face shield.[3][5] | Must be worn at all times to protect against splashes. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Inspect gloves before use and change them frequently, especially if contaminated.[5] |
| Body Protection | A fully buttoned lab coat and appropriate protective clothing to prevent skin exposure.[1][5] | For tasks with a higher risk of splashing, consider a chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1][2] | If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors is necessary.[3] |
Safe Handling and Storage Procedures
Operational Plan:
-
Preparation: Before handling, ensure that a safety shower and an eyewash station are readily accessible.[1]
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.[1][2]
-
Avoiding Contact: Do not get the chemical in your eyes, on your skin, or on your clothing.[1] Avoid breathing any vapors or mists.[5][6]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1][4] Wash your hands thoroughly with soap and water after handling the chemical.[4][5]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][5] Keep it away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
First Aid Measures
Immediate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately take off all contaminated clothing.[4] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][6] Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air.[2][7] If breathing is difficult, give oxygen.[2] If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[1][4][5] If the person is conscious, rinse their mouth with water.[4][5] Seek immediate medical attention.[1][2][6] |
Spill and Disposal Plan
Spill Response:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[5][8]
-
Collect the absorbed material into a suitable, closed container for disposal.[5][8]
-
Do not let the product enter drains or the environment.[2][4]
Disposal:
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Physical State | Liquid[1][2] |
| Appearance | Light yellow[1][2] |
| Melting Point | 12 - 16 °C (53.6 - 60.8 °F)[5] |
| Boiling Point | 212 - 213 °C (413.6 - 415.4 °F)[1][5] |
| Flash Point | 107 °C (224.6 °F) - closed cup[1] |
| Density | 1.012 g/mL at 25 °C |
| Vapor Pressure | <0.05 mmHg at 25 °C[5] |
Diagrams
Caption: PPE Selection Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound(88-69-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
